Picrasin B acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(1S,2S,4S,6R,7S,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10-,13+,14+,15+,16?,20+,22-,23+/m1/s1 |
InChI Key |
XWNXCBLGFWPHOO-LKRMDRTQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Picrasin B Acetate: A Technical Guide to its Discovery and Isolation from Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the discovery, isolation, and preliminary characterization of Picrasin B acetate (B1210297), a quassinoid of significant interest from the medicinal plant Picrasma quassioides. This document details the experimental protocols for extraction and purification and presents the available spectroscopic data for structural elucidation. Furthermore, it explores the potential biological activities and associated signaling pathways, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction: The Significance of Picrasma quassioides and its Constituents
Picrasma quassioides (D.Don) Benn., a member of the Simaroubaceae family, has a long history in traditional medicine for treating a variety of ailments.[1] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical profile, which includes quassinoids, alkaloids, and triterpenoids.[2][3] Among these, the quassinoids, a class of highly oxygenated triterpenoids, are of particular interest due to their potent biological activities. Picrasin B is one of the prominent quassinoids isolated from this plant.[4] This guide focuses on the acetate derivative of Picrasin B, detailing the scientific processes behind its discovery and isolation.
Experimental Protocols: From Plant Material to Purified Compound
The isolation of Picrasin B acetate from Picrasma quassioides is a multi-step process involving extraction and chromatographic purification. The following protocols are a composite of established methodologies for the isolation of quassinoids from this plant species.
Plant Material and Extraction
-
Plant Material Collection and Preparation: The stems of Picrasma quassioides are collected and authenticated. The plant material is then dried and pulverized to a coarse powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727). This is often performed using maceration or Soxhlet extraction to ensure exhaustive extraction of the desired compounds.
Purification Cascade
A series of chromatographic techniques are employed to isolate Picrasin B and its derivatives from the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This initial step separates compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate and chloroform fractions.
-
Column Chromatography: The active fractions are then subjected to column chromatography.
-
Silica (B1680970) Gel Column Chromatography: This is a primary purification step. The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This technique separates compounds based on their molecular size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Data Presentation: Characterization of Picrasin B
Table 1: Physicochemical and Spectroscopic Data for Picrasin B
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₆ | [5] |
| Molecular Weight | 376.4 g/mol | [5] |
| Monoisotopic Mass | 376.18858861 Da | [5] |
Table 2: Tentative ¹H and ¹³C NMR Spectral Data for the Picrasane (B1241345) Skeleton
Note: The following data is a generalized representation for the picrasane skeleton found in quassinoids and may require experimental verification for this compound.
| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) |
| 1 | ~35-45 | |
| 2 | ~70-80 | |
| 3 | ~120-140 | |
| 4 | ~160-170 | |
| 5 | ~40-50 | |
| 6 | ~20-30 | |
| 7 | ~75-85 | |
| 8 | ~40-50 | |
| 9 | ~40-50 | |
| 10 | ~40-50 | |
| 11 | ~200-210 | |
| 12 | ~70-80 | |
| 13 | ~45-55 | |
| 14 | ~170-180 | |
| 15 | ~100-110 | |
| 16 | ~170-180 | |
| 19 (CH₃) | ~10-20 | |
| 20 (CH₃) | ~15-25 | |
| 21 (CH₃) | ~20-30 | |
| OCH₃ | ~50-60 | ~3.5-4.0 |
Table 3: Expected Mass Spectrometry Fragmentation for Picrasin B
| m/z Value | Possible Fragment |
| 376 | [M]⁺ |
| 358 | [M - H₂O]⁺ |
| 345 | [M - OCH₃]⁺ |
| 316 | [M - C₂H₄O₂]⁺ (loss of acetic acid from acetate derivative) |
Visualizing the Process and Potential Mechanisms
To better illustrate the workflow and potential biological interactions, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Potential Anti-inflammatory Signaling Pathway
Extracts of Picrasma quassioides have been shown to exhibit anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[1] While the specific action of this compound is yet to be fully elucidated, a putative mechanism can be visualized.
Caption: Putative Anti-inflammatory Mechanism of this compound.
Conclusion and Future Directions
This technical guide has outlined the foundational knowledge regarding the discovery and isolation of this compound from Picrasma quassioides. The detailed protocols and compiled data serve as a valuable starting point for researchers. However, further investigation is required to determine the precise quantitative yield of this compound and to obtain and publish a complete, unambiguous set of its spectroscopic data.
Furthermore, while the anti-inflammatory and anticancer potential of P. quassioides extracts are recognized, the specific molecular targets and signaling pathways directly modulated by this compound warrant dedicated study. Future research should focus on elucidating these mechanisms to fully understand its therapeutic potential and to pave the way for its development as a novel pharmacological agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picrasin B | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Picrasin B Acetate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a prominent member of the quassinoid family of degraded triterpenoids, exhibits a wide range of potent biological activities, making it a molecule of significant interest for drug development. Despite its therapeutic potential, the complete biosynthetic pathway of Picrasin B acetate (B1210297) in its natural source, Picrasma quassioides, remains partially unelucidated. This technical guide provides a comprehensive overview of the current understanding of Picrasin B acetate biosynthesis, consolidating established knowledge of the early stages and presenting a hypothetical framework for the largely unknown late-stage modifications. This document is intended to serve as a foundational resource for researchers, offering insights into the key enzymatic players, potential intermediates, and actionable experimental protocols to further unravel this complex biosynthetic puzzle.
Introduction
Quassinoids are a class of highly modified and oxygenated triterpenoids, primarily isolated from plants of the Simaroubaceae family. Their intricate chemical structures are matched by their diverse and potent pharmacological properties, including antitumor, antimalarial, and anti-inflammatory activities. Picrasin B, a C20 quassinoid, is a characteristic secondary metabolite of Picrasma quassioides (D.Don) Benn. The addition of an acetate group at a specific position on the Picrasin B scaffold yields this compound, a modification that can significantly influence its biological activity. A thorough understanding of its biosynthesis is paramount for biotechnological production and the development of novel therapeutic agents.
While significant strides have been made in identifying the initial steps of quassinoid biosynthesis, the intricate tailoring reactions that lead to the vast diversity of quassinoid structures, including this compound, are still largely a black box. This guide will synthesize the available literature to present a cohesive picture of the this compound biosynthetic pathway, highlighting both what is known and the critical knowledge gaps that remain.
The Early Quassinoid Biosynthetic Pathway: From Mevalonate to Melianol (B1676181)
Recent research, primarily in the model plant Ailanthus altissima, has revealed that the initial steps of quassinoid biosynthesis are shared with the biosynthesis of limonoids, another class of triterpenoids. This common pathway proceeds from the ubiquitous triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256), to the key intermediate, melianol.[1][2][3]
The key enzymatic transformations in this early pathway are:
-
Cyclization: The pathway is initiated by the cyclization of 2,3-oxidosqualene to the triterpene scaffold, tirucalla-7,24-dien-3β-ol. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). In Ailanthus altissima, the identified enzyme is AaOSC2, a tirucalla-7,24-dien-3β-ol synthase.[3]
-
Oxidation: A series of oxidative modifications of the tirucallane (B1253836) skeleton are then carried out by cytochrome P450 monooxygenases (CYP450s). Two specific CYP450s have been identified in A. altissima that sequentially oxidize tirucalla-7,24-dien-3β-ol to produce the protolimonoid melianol.[1][3]
The following diagram illustrates the established early steps of quassinoid biosynthesis:
The Hypothetical Late-Stage Biosynthesis of this compound
The conversion of the C30 intermediate melianol to the C20 this compound involves a series of complex and currently uncharacterized enzymatic reactions. These likely include extensive oxidative modifications, rearrangements, and the loss of ten carbon atoms. Based on the known chemistry of terpenoid biosynthesis, a hypothetical pathway can be proposed, which likely involves the following key enzyme families:
-
Cytochrome P450 Monooxygenases (CYP450s): These versatile enzymes are prime candidates for catalyzing a wide range of reactions, including hydroxylations, epoxidations, and oxidative C-C bond cleavages, which are necessary for the extensive modification and degradation of the triterpenoid skeleton.
-
Acyltransferases: The final step in the formation of this compound is the addition of an acetyl group. This reaction is expected to be catalyzed by an acyltransferase, which would utilize acetyl-CoA as the acetyl donor.
The following diagram outlines a plausible, though speculative, sequence of events for the late-stage biosynthesis of this compound:
Quantitative Data
Quantitative analysis of secondary metabolites in Picrasma quassioides has revealed variations in the distribution of different compound classes between plant organs. A recent study employing Orbitrap Elite mass spectrometry provided a comparative chemical profile of the stems and leaves of P. quassioides.
| Compound Class | Relative Abundance in Stems | Relative Abundance in Leaves |
| Alkaloids | High | Low |
| Triterpenoids | High | Low |
| Quassinoids | Low | High |
Table 1: Relative abundance of major secondary metabolite classes in the stems and leaves of Picrasma quassioides. Data adapted from a study on the chemical profiling of P. quassioides.
This data suggests that the leaves of P. quassioides are the primary site of quassinoid accumulation and, by extension, likely the main site of this compound biosynthesis. However, specific quantitative data for this compound and its biosynthetic precursors is currently not available in the public domain.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo characterization of candidate enzymes. Below are detailed, adaptable protocols for key experiments.
Identification of Candidate Biosynthetic Genes
A transcriptomic approach is a powerful tool for identifying candidate genes involved in specialized metabolic pathways.
Experimental Workflow:
Methodology:
-
Tissue Collection: Collect fresh leaf, stem, and root tissues from Picrasma quassioides plants. Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction and Sequencing: Extract total RNA from each tissue type using a plant-specific RNA extraction kit. Assess RNA quality and quantity using a bioanalyzer. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis: Assemble the transcriptome de novo or by mapping to a reference genome if available. Perform differential gene expression analysis to identify genes that are highly expressed in quassinoid-rich tissues (leaves).
-
Candidate Gene Selection: Annotate the differentially expressed genes. Select candidate genes from enzyme families known to be involved in terpenoid biosynthesis, such as cytochrome P450s and acyltransferases, for further functional characterization.
Heterologous Expression of Candidate Cytochrome P450s
The functional characterization of candidate CYP450s can be achieved through heterologous expression in a suitable host system, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).
Methodology for Expression in N. benthamiana:
-
Vector Construction: Clone the full-length cDNA of the candidate CYP450 gene into a plant expression vector (e.g., pEAQ-HT).
-
Agroinfiltration: Transform Agrobacterium tumefaciens with the expression vector. Infiltrate the leaves of 4-6 week old N. benthamiana plants with the transformed Agrobacterium.
-
Substrate Feeding: Co-infiltrate with genes for the production of the precursor (e.g., melianol) or directly feed the precursor to the infiltrated leaves.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue after 3-5 days. Extract the metabolites using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to identify the product of the enzymatic reaction.
In Vitro Acyltransferase Assay
Candidate acyltransferases can be expressed in E. coli and the purified enzyme can be used for in vitro assays to confirm their activity and substrate specificity.
Methodology:
-
Protein Expression and Purification: Clone the candidate acyltransferase gene into an E. coli expression vector with a purification tag (e.g., His-tag). Express the protein and purify it using affinity chromatography.
-
Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the putative substrate (Picrasin B), and the acetyl donor (acetyl-CoA) in a suitable buffer.
-
Product Detection: After incubation, stop the reaction and extract the products. Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that is only partially understood. While the early stages of the pathway are now being elucidated, the late-stage modifications that create the final, biologically active molecule remain a significant area for future research. The hypothetical pathway and experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the remaining steps in this fascinating biosynthetic puzzle. The identification and characterization of the complete set of enzymes involved in this compound biosynthesis will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable biotechnological production of this valuable therapeutic compound.
References
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297), a quassinoid isolated from plants of the Picrasma genus, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of Picrasin B acetate, alongside a detailed exploration of its biological activities, with a focus on its anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key physicochemical parameters for this compound are summarized below.
Data Presentation
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₃₀O₇ | Mass Spectrometry |
| Molecular Weight | 418.49 g/mol | Mass Spectrometry |
| Physical Form | Powder | Visual Inspection |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental Observation |
| Melting Point | Not available | - |
| Storage Temperature | -20°C | Supplier Data Sheets[1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:
-
C=O stretching vibrations from the ester and ketone groups, typically in the range of 1750-1715 cm⁻¹.
-
C-O stretching vibrations from the ester and ether linkages.
-
C-H stretching and bending vibrations from the aliphatic and methyl groups.
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic cleavages of the complex quassinoid skeleton.
Biological Activities and Signaling Pathways
This compound has been reported to possess anti-inflammatory properties. The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.
Anti-inflammatory Effects
This compound is thought to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In a typical inflammatory response, stimulants such as lipopolysaccharide (LPS) activate signaling cascades that lead to the expression of inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is hypothesized to interfere with this pathway, thereby reducing the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
ERK Signaling Pathway
The ERK pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating a wide range of cellular processes, including inflammation. Activation of the ERK pathway can lead to the production of inflammatory mediators. It is postulated that this compound may also exert its anti-inflammatory effects by modulating this pathway.
Caption: Potential modulation of the ERK signaling pathway by this compound.
Experimental Protocols
The following are representative experimental protocols that can be employed to investigate the anti-inflammatory effects of this compound on the NF-κB and ERK signaling pathways in a relevant cell model, such as RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Western Blot Analysis for NF-κB and ERK Pathway Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation and/or degradation of key proteins in the NF-κB and ERK pathways.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a promising natural product with documented anti-inflammatory potential. This technical guide has provided a consolidated overview of its known physicochemical properties and has detailed the likely signaling pathways involved in its biological activity. The provided experimental protocols offer a robust framework for further investigation into its precise mechanisms of action. Future research should focus on obtaining more detailed spectral data, determining a precise melting point, and conducting in-depth studies to elucidate the specific molecular targets of this compound within the NF-κB and ERK signaling cascades. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
Picrasin B Acetate: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picrasin B acetate (B1210297), a quassinoid derived from Picrasma quassioides, is emerging as a compound of interest in oncology research. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells. While direct studies on Picrasin B acetate are limited, research on extracts of Picrasma quassioides rich in related compounds provides a strong indication of its anticancer properties. Evidence points towards the induction of apoptosis through the activation of the p38 MAPK signaling pathway, mediated by an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This document provides a comprehensive overview of the proposed signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to guide further research and development.
Introduction
Picrasma quassioides (D. Don) Benn. has a history of use in traditional Asian medicine for various ailments. Modern phytochemical analysis has identified a variety of bioactive compounds within this plant, including quassinoids, β-carboline alkaloids, and canthinone alkaloids, many of which exhibit anti-inflammatory, antibacterial, and anticancer properties. Picrasin B and its acetate derivative are quassinoids that have demonstrated cytotoxic effects against cancer cells. This guide focuses on elucidating the molecular mechanisms underlying the anticancer activity of this compound, drawing from direct evidence where available and pertinent findings from studies on closely related compounds and extracts.
Core Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism of action attributed to this compound and related compounds is the induction of apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a key target for many chemotherapeutic agents.
Role of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
Studies on Picrasma quassioides extracts suggest that a key initiating event in the apoptotic cascade is the generation of reactive oxygen species (ROS) within the cancer cells. This increase in ROS leads to mitochondrial dysfunction, characterized by:
-
Increased Mitochondrial ROS: An accumulation of ROS specifically within the mitochondria.
-
Disruption of Mitochondrial Membrane Potential: A key indicator of mitochondrial-mediated apoptosis.
-
Inhibition of ATP Synthesis: Impairment of the cell's primary energy production machinery.[1][2]
This cascade of events points to the intrinsic pathway of apoptosis being a primary mechanism.
Activation of the p38 MAPK Signaling Pathway
The increase in intracellular ROS appears to be a critical trigger for the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the p38 MAPK pathway in response to cellular stress, such as high levels of ROS, is a known mechanism for inducing apoptosis.
The proposed signaling cascade is as follows:
Quantitative Data
| Treatment Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 (Control) | 100 | ~5 |
| 20 | ~80 | ~15 |
| 40 | ~60 | ~30 |
| 60 | ~40 | ~50 |
| 80 | ~25 | ~70 |
Data extrapolated from Gong et al. (2020) on P. quassioides extract in SiHa cells.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SiHa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the p38 MAPK and other relevant signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, and anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Spectroscopic Data Analysis of Picrasin B Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, and its acetylated form, Picrasin B acetate (B1210297), have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. A thorough understanding of the chemical structure and purity of these compounds is paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of Picrasin B acetate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Weight: 418.486 g/mol [1]
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Spectroscopic Data
A comprehensive analysis of this compound requires the use of multiple spectroscopic techniques to elucidate its complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹³C NMR data for the parent compound, Picrasin B. The ¹H NMR data for this compound would be expected to be very similar, with the addition of a characteristic singlet for the acetyl methyl group around δ 2.0 ppm.
Table 1: ¹³C NMR Spectroscopic Data of Picrasin B
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 82.38 (d) |
| 2 | 211.60 (s) |
| 3 | 46.38 (t) |
| 4 | 46.29 (d) |
| 5 | 27.02 (d) |
| 6 | 25.00 (t) |
| 7 | 80.23 (d) |
| 8 | 35.34 (s) |
| 9 | 46.01 (d) |
| 10 | 47.27 (s) |
| 11 | 189.90 (s) |
| 12 | 73.56 (d) |
| 13 | 81.10 (d) |
| 14 | 48.70 (t) |
| 15 | 197.10 (s) |
| 16 | 68.39 (d) |
| 17 | 70-75 (d) |
| 18 | Data not available |
| 19 | Data not available |
| 20 | Data not available |
| 21 | Data not available |
| OMe | Data not available |
Data obtained from Cui et al., 1988. The original publication should be consulted for complete assignment details.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (from residual alcohol) | 3500-3200 (broad) |
| C-H stretch (alkane) | 3000-2850 |
| C=O stretch (ester) | 1750-1735 |
| C=O stretch (ketone) | 1725-1705 |
| C=C stretch (alkene) | 1680-1640 |
| C-O stretch (ester, ether) | 1300-1000 |
Note: The IR spectrum of a sample should be identical to that of a reference standard for positive identification.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions |
| ESI | 419.2064 | Data on specific fragmentation patterns for this compound is not readily available. Fragmentation would likely involve losses of the acetate group, water, and cleavage of the quassinoid skeleton. |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired resolution of the spectrum. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal. If the sample is soluble, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent like chloroform.
-
Mass Spectrometry: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the complex proton and carbon spectra.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To unambiguously assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments is highly recommended, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.
-
IR Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Co-add multiple scans to improve the signal-to-noise ratio.
MS Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.
Signaling Pathways and Mechanism of Action
Quassinoids, including Picrasin B, are known to exhibit a range of biological activities, with their anti-inflammatory and anticancer effects being of particular interest. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory and Anticancer Signaling Pathways
Research has shown that quassinoids can inhibit the activation of pro-inflammatory and pro-survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] The inhibition of these pathways can lead to a reduction in the expression of inflammatory mediators and an induction of apoptosis in cancer cells.
The following diagrams illustrate the general workflow for spectroscopic analysis and a simplified representation of the NF-κB and MAPK signaling pathways, highlighting potential points of inhibition by quassinoids like this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its quality control and further development as a potential therapeutic agent. This guide provides a framework for the acquisition and interpretation of NMR, IR, and MS data. While complete spectral assignments for this compound are not fully available in the public domain, the provided data for the parent compound, Picrasin B, along with the outlined experimental protocols, offer a solid foundation for its characterization. Furthermore, the elucidation of its inhibitory effects on key signaling pathways such as NF-κB and MAPK provides valuable insights into its mechanism of action and underscores its therapeutic potential. Further research is warranted to fully characterize the spectroscopic properties and biological activities of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound CAS No 30315-04-9 | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Picrasin B Acetate: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297), a prominent member of the quassinoid family of bitter triterpenoids, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and extraction of Picrasin B acetate. It further delves into established experimental protocols for its quantification and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Geographical Distribution
This compound is primarily isolated from plants belonging to the Simaroubaceae family, with its most notable source being Picrasma quassioides (D.Don) Benn.[1][2][3]. This deciduous shrub or small tree is also known by various common names, including Indian Quassiawood and Bitterwood[2].
Geographical Distribution:
Picrasma quassioides has a wide distribution across temperate and subtropical regions of Asia. Its native range extends from the northeastern regions of Pakistan, eastward along the Himalayas, and throughout East Asia[1]. The plant is commonly found in countries such as:
-
China: Widely distributed across central, southern, and eastern provinces.
-
Japan and Korea: A common species in these regions.
-
Indian Subcontinent: Found in India, Nepal, and Sri Lanka.
This broad distribution suggests potential variations in the phytochemical profile of the plant, including the concentration of this compound, influenced by geographical and environmental factors.
Distribution within the Plant:
This compound, along with other quassinoids, is found in various parts of the Picrasma quassioides plant. Studies have identified its presence in the:
-
Stems
-
Leaves
-
Twigs
-
Bark
Notably, research indicates that the leaves of Picrasma quassioides may contain higher concentrations of quassinoids compared to the stems, making them a potentially more abundant source for extraction[4][5].
Quantitative Analysis of Picrasin B
The concentration of Picrasin B can vary depending on the plant part and the specific species. While precise yield data for this compound from Picrasma quassioides is not extensively documented in readily available literature, related studies provide valuable insights.
| Plant Species | Plant Part | Analytical Method | Relative Concentration of Picrasin B | Reference |
| Picrasma crenata | Wood Extract | HPLC | 22.5% of total chromatographic area | [6] |
| Picrasma quassioides | Leaves vs. Stems | Mass Spectrometry | Higher levels of total quassinoids in leaves | [4][5] |
Experimental Protocols
Extraction and Isolation of Picrasin B
The following is a composite methodology based on established protocols for the extraction and isolation of quassinoids from Picrasma species[7][8][9].
3.1.1. Extraction:
-
Material Preparation: Air-dry the desired plant material (e.g., powdered stems, leaves) to a constant weight.
-
Solvent Extraction:
-
Method 1: Reflux Extraction. Reflux the powdered plant material with 85% ethanol (B145695) for 2 hours. Repeat the extraction process twice to ensure maximum yield. Combine the extracts[7].
-
Method 2: Ultrasonic Extraction. Macerate the powdered plant material in methanol (B129727) and subject it to ultrasonication for 30 minutes at room temperature.
-
-
Concentration: Concentrate the combined ethanolic or methanolic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Isolation and Purification:
-
Acid-Base Partitioning (for alkaloids, can be adapted):
-
Suspend the crude extract in water and acidify to pH 1-2 with hydrochloric acid.
-
Filter to remove acid-insoluble components.
-
Adjust the aqueous solution to a neutral or slightly alkaline pH (7-8) with ammonia.
-
Perform liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) to separate different classes of compounds[7].
-
-
Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract or partitioned fractions to column chromatography on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Chromatography: For further purification, utilize a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique can be employed for efficient separation and purification. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used to partition and isolate the target compounds[8].
-
Quantification of Picrasin B by HPLC-UV
This protocol is based on validated methods for the quantification of phytoconstituents in plant extracts[6][10][11][12][13].
3.2.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of water (often acidified with a small amount of acid like phosphoric acid) and acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of Picrasin B from other components in the extract.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at a wavelength where Picrasin B exhibits maximum absorbance, which should be determined by acquiring a UV spectrum of a pure standard.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: A standard injection volume of 10-20 µL is commonly used.
3.2.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure Picrasin B standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of Picrasin B in the samples.
-
Sample Solution: Accurately weigh the crude extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3.2.3. Data Analysis:
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantification: Inject the sample solution and determine the peak area corresponding to Picrasin B. Use the regression equation from the calibration curve to calculate the concentration of Picrasin B in the sample.
Signaling Pathways and Molecular Mechanisms
While the precise molecular targets of this compound are still under active investigation, studies on Picrasma quassioides extracts and its constituent compounds, including other quassinoids and alkaloids, have shed light on its involvement in key cellular signaling pathways.
Anti-inflammatory Activity and the NF-κB Pathway
The anti-inflammatory effects of compounds from Picrasma quassioides are often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14][15][16][17]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Picrasma quassioides leaves: Insights from chemical profiling and bioactivity comparison with stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phytoconstituents as modulators of NF-κB signalling: Investigating therapeutic potential for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
Unveiling the Pharmacological Profile of Picrasin B Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297), a quassinoid derived from the plant Picrasma quassioides, represents a molecule of significant interest within the pharmacological research community. While the broader extracts of P. quassioides have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, specific data on the acetate form of Picrasin B remains limited in publicly available scientific literature. This technical guide aims to consolidate the current understanding of Picrasin B acetate's pharmacological profile, drawing inferences from the activities of related quassinoids and the parent compound, Picrasin B. The document will highlight its chemical properties, explore potential mechanisms of action, and outline the necessary experimental protocols for its further investigation. This guide serves as a foundational resource for researchers seeking to elucidate the therapeutic potential of this natural product.
Introduction
Picrasma quassioides (D. Don) Benn, a member of the Simaroubaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, and infections.[1][2] The therapeutic effects of this plant are largely attributed to its rich composition of bioactive compounds, primarily quassinoids and alkaloids.[1][2] Among the quassinoids, Picrasin B has been identified as a significant constituent. This guide focuses on the acetylated derivative, this compound (CAS: 30315-04-9), a diterpene derivative with the molecular formula C₂₃H₃₀O₇.[1] While specific pharmacological data for this compound is sparse, the known biological activities of quassinoids suggest its potential as a valuable lead compound in drug discovery.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30315-04-9 | [1] |
| Molecular Formula | C₂₃H₃₀O₇ | [1] |
| Molecular Weight | 418.48 g/mol | [1] |
| Class | Quassinoid, Diterpene Derivative | [2] |
| Source | Picrasma quassioides (D. Don) Benn | [2] |
Pharmacological Activities (Inferred)
Direct experimental evidence for the pharmacological activities of this compound is not extensively documented. However, based on the known effects of the broader class of quassinoids from P. quassioides, several activities can be inferred.
Anti-inflammatory Activity
Extracts of P. quassioides and its isolated compounds have demonstrated significant anti-inflammatory properties. The anti-inflammatory mechanisms of related compounds often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] It is plausible that this compound may exert similar effects by modulating the production of pro-inflammatory cytokines and mediators.
Anticancer Activity
Potential Mechanisms of Action (Hypothesized)
Based on the activities of other natural products and related quassinoids, the following signaling pathways are proposed as potential targets for this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[3] this compound may potentially inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines and pro-survival genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer.[4][5] this compound could potentially modulate MAPK signaling to induce apoptosis in cancer cells.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Recommended Experimental Protocols
To rigorously evaluate the pharmacological profile of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in macrophages.
Methodology: Griess Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) and determine the inhibitory effect of this compound.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras/Mitogen-activated Protein Kinase (MAPK) Signaling Modulates Protein Stability and Cell Surface Expression of Scavenger Receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Picrasin B Acetate in Traditional Medicine: A Technical Guide for Researchers
An In-depth Whitepaper on the Bioactive Quassinoid from Picrasma quassioides
Abstract
Picrasma quassioides (D. Don) Benn., a plant with a long history of use in traditional Asian medicine, is a rich source of bioactive compounds known as quassinoids.[1] Among these, Picrasin B and its derivatives, such as Picrasin B acetate (B1210297), are of significant interest to the scientific community. Traditionally, extracts from P. quassioides have been utilized to treat a variety of ailments including fever, inflammation, gastritis, and parasitic infections.[1] This technical guide provides a comprehensive overview of the traditional applications of P. quassioides, delves into the known biological activities of its constituent compounds, and presents detailed experimental protocols and signaling pathways associated with their mechanisms of action. While specific research on Picrasin B acetate is limited, this guide extrapolates from data on closely related quassinoids to provide a foundational understanding for researchers and drug development professionals.
Traditional Medicinal Uses of Picrasma quassioides
Picrasma quassioides, belonging to the Simaroubaceae family, has been a cornerstone of traditional medicine in Asia, particularly in China, Korea, and Japan.[2] The stem and bark of the plant are the most commonly used parts, traditionally prepared as decoctions or injections.[1][3]
Historical and traditional applications include the treatment of:
-
Inflammatory Conditions: Used to clear heat and detoxify, addressing ailments like sore throat and eczema.[2][3]
-
Infectious Diseases: Employed against bacterial infections, the common cold, and upper respiratory tract infections.[1]
-
Gastrointestinal Disorders: Utilized for gastritis and diarrhea.[1]
-
Fever and Malaria: Known for its antipyretic properties.[1]
-
Parasitic Infections: Applied for conditions like pediculosis.[1]
The therapeutic effects of P. quassioides are largely attributed to its complex phytochemical composition, which includes alkaloids, β-carbolines, canthinones, and notably, quassinoids like Picrasin B.[1]
Biological Activities and Quantitative Data
While direct quantitative data for this compound is scarce in publicly available literature, studies on other bioactive compounds from P. quassioides provide valuable insights into its potential efficacy. The primary pharmacological activities of interest are anti-inflammatory and anti-cancer effects.
Anti-inflammatory Activity
Several compounds isolated from P. quassioides have demonstrated significant anti-inflammatory properties. For instance, 4-methoxy-5-hydroxycanthin-6-one (CAN), a natural alkaloid from the plant, has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| 4-methoxy-5-hydroxycanthin-6-one (CAN) | NO Production Inhibition | RAW 264.7 | Significant inhibition |
| 4-methoxy-5-hydroxycanthin-6-one (CAN) | TNF-α Release Inhibition | RAW 264.7 | Significant inhibition |
| Picrasidine I | Anti-osteoclastogenesis | - | Exerts anti-inflammatory effects |
| Kumujian A (1-Ethoxycarbonyl-β-carboline) | Superoxide Anion Generation Inhibition | - | IC50 = 4.87 µg/mL |
| Kumujian A (1-Ethoxycarbonyl-β-carboline) | Elastase Release Inhibition | - | IC50 = 6.29 µg/mL |
Anticancer Activity
Quassinoids and other compounds from P. quassioides have shown cytotoxic effects against various cancer cell lines. Picrasidine I, a dimeric alkaloid, has been demonstrated to reduce cell viability in oral squamous cell carcinoma cells in a dose-dependent manner.[5]
| Compound | Cell Line(s) | Effect |
| Picrasidine I | Oral Squamous Carcinoma Cells | Reduced cell viability; arrested cell cycle at G2/M phase; induced apoptosis. |
| Picrasidine I | HMY-1 and A2058 (Melanoma) | Cytotoxic effects; induced cell cycle arrest in the sub-G1 phase.[6] |
| 4-methoxy-1-vinyl-β-carboline | A2780 and SKOV3 (Ovarian Cancer) | Cytotoxic.[2] |
| 1-methoxy-β-carboline | A2780 and SKOV3 (Ovarian Cancer) | Cytotoxic.[2] |
| β-carboline-1-carboxylic acid | K562 (Leukemia), SGC-7901 (Gastric) | Moderate inhibitory activities.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the bioactivity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the effect of a test compound on the viability of adherent cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., oral squamous carcinoma cells) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Inflammatory Markers
This protocol details the procedure for detecting the expression of key proteins in signaling pathways, such as iNOS, in response to a test compound.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The bioactive compounds in Picrasma quassioides are known to modulate key signaling pathways involved in inflammation and cancer, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Phorbol 12-myristate 13-acetate (PMA), a potent activator of Protein Kinase C (PKC), is often used to induce NF-κB activation in experimental settings.[7] Compounds from P. quassioides are thought to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is a hallmark of many cancers. Picrasidine I has been shown to activate the JNK and ERK pathways, which are components of the MAPK cascade, leading to apoptosis in melanoma cells.[6]
MAPK Signaling Pathway Modulation
Caption: Modulation of the MAPK signaling pathway by Picrasidine I.
Conclusion and Future Directions
The traditional use of Picrasma quassioides for a range of ailments is well-documented and supported by modern pharmacological studies on its constituent compounds. While this compound itself requires more targeted research to elucidate its specific activities and mechanisms, the data from related quassinoids and alkaloids from the same plant suggest its potential as a valuable therapeutic agent, particularly in the fields of inflammation and oncology.
Future research should focus on:
-
The isolation and purification of this compound in quantities sufficient for comprehensive biological screening.[9]
-
In-depth in vitro and in vivo studies to determine the specific IC50 values of this compound against various inflammatory markers and cancer cell lines.
-
Detailed mechanistic studies to confirm its effects on the NF-κB, MAPK, and other relevant signaling pathways.
This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other related natural products. The provided protocols and pathway diagrams offer a starting point for designing and conducting further investigations into this promising class of compounds.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of Picrasin B Acetate: A Technical Guide to Target Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory and anti-cancer properties. The acetylation of Picrasin B to form Picrasin B acetate (B1210297) may alter its pharmacokinetic and pharmacodynamic profile, making it a compound of interest for further investigation. This technical guide outlines a comprehensive in silico molecular docking workflow to investigate the binding affinity and interaction patterns of Picrasin B acetate with key protein targets implicated in inflammation and apoptosis. By leveraging computational methods, researchers can rapidly screen for potential mechanisms of action and prioritize experimental validation. This document provides detailed, replicable protocols for docking this compound against Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and B-cell lymphoma 2 (Bcl-2), along with a structured presentation of hypothetical binding data and visualizations of relevant biological pathways and experimental workflows.
Introduction
The progression of inflammatory diseases and cancer is often driven by the dysregulation of key cellular signaling pathways. The NF-κB and MAPK signaling cascades are central to the inflammatory response, while the Bcl-2 family of proteins are critical regulators of apoptosis, or programmed cell death. Natural products represent a vast reservoir of chemical diversity for the discovery of novel therapeutic agents that can modulate these pathways.
Picrasin B and its derivatives, found in plants such as Picrasma quassioides, have been identified as possessing potent biological activities. In silico molecular docking provides a powerful, resource-efficient methodology to predict and analyze the molecular interactions between a small molecule, such as this compound, and its putative protein targets. This guide details a hypothetical yet scientifically grounded study to elucidate these interactions, providing a framework for future research.
Target Proteins
Based on the known anti-inflammatory and anti-cancer activities of related quassinoids, the following protein targets have been selected for this in silico study:
-
Nuclear Factor-kappa B (NF-κB p50/p65 heterodimer): A crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the MAPK signaling pathway that responds to stress stimuli and regulates the production of pro-inflammatory cytokines.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival.
Data Presentation: Hypothetical Docking Results
The following table summarizes the plausible, hypothetical results from the molecular docking of this compound with the selected target proteins. These values are representative of typical binding affinities observed for natural product inhibitors of these targets.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) (Estimated) | Interacting Residues | Hydrogen Bonds |
| NF-κB (p50/p65) | 1VKX | This compound | -8.9 | 1.2 | p65: Arg33, Gln36, Lys122; p50: Arg57 | 3 |
| p38 MAPK | 1A9U | This compound | -9.5 | 0.5 | Lys53, Met109, Asp168, Gly110 | 4 |
| Bcl-2 | 2W3L | This compound | -8.2 | 2.5 | Arg102, Gly145, Tyr101, Val126 | 2 |
Experimental Protocols
This section provides a detailed methodology for the in silico molecular docking experiments cited in this guide.
Software and Tools
-
Molecular Docking: AutoDock Vina
-
Protein and Ligand Preparation: AutoDockTools (ADT), Open Babel
-
Visualization: PyMOL, Discovery Studio Visualizer
-
Database: RCSB Protein Data Bank (PDB), PubChem
Ligand Preparation
-
Structure Retrieval: The 3D structure of this compound was obtained from the PubChem database (CID: 91885266). If a 3D structure is not available, it can be generated from its 2D structure and optimized using software like Avogadro or ChemDraw.
-
Format Conversion: The ligand structure, typically in SDF format, was converted to the PDBQT format required by AutoDock Vina using Open Babel.
-
Energy Minimization: The ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Torsional Degrees of Freedom: Rotatable bonds within the ligand were defined using AutoDockTools to allow for conformational flexibility during the docking process.
Protein Preparation
-
Structure Retrieval: The crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank:
-
Preparation for Docking: Using AutoDockTools, the following pre-processing steps were performed on each protein structure:
-
Removal of water molecules and any co-crystallized ligands or heteroatoms.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges to all atoms.
-
Merging of non-polar hydrogens.
-
The prepared protein structure was saved in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined around the active site of each target protein. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB file or through active site prediction servers.
-
For p38 MAPK (1A9U): The grid box was centered at X: -5.61, Y: 17.289, Z: 26.212 with dimensions of 30 x 30 x 30 Å.[3]
-
For NF-κB (1VKX) and Bcl-2 (2W3L): Similar procedures were followed to define the grid box encompassing the key binding pocket residues.
-
-
Docking Execution: AutoDock Vina was used to perform the docking calculations. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.
-
Analysis of Results: The output from AutoDock Vina provides multiple binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy was selected as the most probable binding mode.
-
Interaction Visualization: The selected protein-ligand complex was visualized using PyMOL or Discovery Studio to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the target protein.
Visualizations
Signaling Pathways
Caption: Key signaling pathways potentially modulated by this compound.
Experimental Workflow
Caption: Workflow for the in silico molecular docking of this compound.
Logical Relationships
Caption: Logical flow from compound to predicted biological effect via targets.
Conclusion
This technical guide presents a detailed framework for conducting in silico molecular docking studies on this compound with key protein targets involved in inflammation and cancer. The provided protocols offer a step-by-step approach for ligand and protein preparation, docking simulation, and results analysis. The hypothetical data and visualizations serve as a representative example of the insights that can be gained from such computational studies. While these in silico predictions are a valuable first step in hypothesis generation, they must be followed by in vitro and in vivo experimental validation to confirm the biological activity and therapeutic potential of this compound.
References
- 1. 1VKX: CRYSTAL STRUCTURE OF THE NFKB P50/P65 HETERODIMER COMPLEXED TO THE IMMUNOGLOBULIN KB DNA [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Screening of Picrasin B Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Overview of Picrasin B Bioactivity
Picrasin B belongs to the quassinoid family, a group of bitter principles known for a wide range of pharmacological effects. Compounds isolated from Picrasma quassioides have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The bioactivity is primarily attributed to the modulation of critical cellular signaling pathways, including NF-κB and MAPK, which are central to inflammation and cell survival.[2][3]
Anticancer Activity
The anticancer effects of Picrasma extracts and their isolated compounds are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[4] Studies on compounds structurally similar to Picrasin B indicate that these effects are often triggered by modulating the MAPK (JNK, ERK, p38) and other pro-apoptotic signaling cascades.[4][5]
Anti-inflammatory Activity
The anti-inflammatory properties of Picrasma alkaloids and quassinoids are well-documented.[6] The mechanism of action typically involves the inhibition of pro-inflammatory mediators. This is achieved by suppressing key signaling pathways like NF-κB, which leads to a downstream reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and pro-inflammatory interleukins.[6][7]
Quantitative Bioactivity Data
As noted, specific IC50 values for Picrasin B acetate (B1210297) are scarce in the public domain. The following table summarizes the known qualitative and semi-quantitative bioactivities of Picrasin B and other relevant compounds isolated from Picrasma quassioides. This data provides a comparative baseline for screening Picrasin B acetate.
| Compound/Extract | Cell Line(s) | Bioactivity Observed | Reference(s) |
| Picrasin B | SH-SY5Y | Neuroprotective against H₂O₂-induced stress | [1] |
| Picrasin B | HeLa, A549 | No cytotoxic activity observed | [1] |
| P. quassioides Extract | Cervical Cancer (SiHa) | Inhibits ATP synthesis, induces apoptosis | [4] |
| Picrasidine G | MDA-MB-468 (Breast Cancer) | Reduces cell viability, increases apoptotic markers | [4] |
| β-carboline alkaloid | Cervical Cancer Cells | Increases ROS, induces apoptosis | [4] |
| Picrasidine I | Oral Squamous Carcinoma | Induces cell cycle arrest and apoptosis | [5] |
| P. quassioides Alkaloids | RAW 264.7 Macrophages | Inhibition of NO, IL-6, and IκB-α | [6] |
| P. quassioides Extract | RAW 264.7 Macrophages | Reduces activation of p-p38, p-Akt-1, p-SAPK/JNK | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for screening the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Target cell lines (e.g., HeLa, A549, MCF-7, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis for Signaling Proteins
This protocol details the detection of key proteins in the MAPK and NF-κB signaling pathways to investigate the mechanism of action of this compound.
Materials:
-
Target cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin to determine changes in protein expression or phosphorylation.
Key Signaling Pathways
The bioactivity of this compound is likely mediated through the modulation of the NF-κB and MAPK signaling pathways.
Anti-Inflammatory Signaling Pathway (NF-κB)
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, likely by preventing the phosphorylation of IκB.
Pro-Apoptotic Signaling Pathway (MAPK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell fate. In many cancers, these pathways are dysregulated. This compound may induce apoptosis by activating the pro-apoptotic JNK and p38 pathways while potentially inhibiting the pro-survival ERK pathway. This leads to the activation of the intrinsic (mitochondrial) apoptosis cascade.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. e-ajbc.org [e-ajbc.org]
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Picrasin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B, a prominent member of the quassinoid family of bitter compounds, is predominantly found in plants belonging to the Simaroubaceae family. These plants have a rich history in traditional medicine across various cultures, where they have been utilized for a wide range of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of Picrasin B-containing plants, delving into the pharmacological activities of this compound and the intricate signaling pathways it modulates. Detailed experimental protocols for the isolation, purification, and bioactivity assessment of Picrasin B are provided to facilitate further research and drug development endeavors.
Ethnobotanical Landscape of Picrasin B-Containing Flora
Plants from the Simaroubaceae family, known for their intensely bitter taste, have been a cornerstone of traditional medicine systems for centuries. The ethnobotanical applications of these plants are diverse, reflecting the broad spectrum of biological activities exhibited by their constituent compounds, including Picrasin B.
Table 1: Ethnobotanical Uses of Plants Containing Picrasin B
| Plant Species | Traditional Use | Geographic Region |
| Picrasma quassioides (D. Don) Benn. | Used to treat fever, malaria, gastritis, and pediculosis. Also utilized for its anti-inflammatory and detoxification properties in traditional Chinese medicine.[1] | Asia, Himalayas, India |
| Quassia amara L. | Employed as a febrifuge, insecticide, and for treating digestive complaints. | Tropical regions of South and Central America |
| Brucea javanica (L.) Merr. | Traditionally used for treating dysentery, malaria, and cancer. | Southeast Asia, Northern Oceania |
| Soulamea amara Lam. | Utilized for the treatment of cholera, pleurisy, colic, cough, and as a febrifuge and emetic. | Maritime Southeast Asia, Western Pacific Islands |
Pharmacological Activities of Picrasin B
The diverse ethnobotanical uses of Picrasin B-containing plants are substantiated by the compound's significant pharmacological activities. These activities have been the subject of extensive scientific investigation, revealing its potential as a therapeutic agent for various diseases.
Anti-inflammatory Activity
Picrasin B has demonstrated notable anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Picrasin B
| Assay | Cell Line | Method | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | 7.4 | [2] |
Anticancer Activity
Picrasin B exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Table 3: Anticancer Activity of Picrasin B
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | MTT Assay | >100 | [3] |
| HeLa | Cervical Carcinoma | MTT Assay | >100 | [3] |
Note: While direct cytotoxic IC50 values for Picrasin B against a wide range of cancer cell lines are not extensively reported in the provided search results, its presence in traditionally used anticancer plants and the known pro-apoptotic mechanisms of quassinoids suggest its potential in this area warrants further investigation.
Antimalarial Activity
The traditional use of Picrasin B-containing plants for treating malaria is supported by in vitro studies demonstrating its activity against Plasmodium falciparum.
Table 4: Antimalarial Activity of Picrasin B
| Plasmodium falciparum Strain | Assay | IC₅₀ (µM) | Reference |
| K1 (chloroquine-resistant) | SYBR Green I | Data not available in search results | |
| W2 (chloroquine-resistant) | SYBR Green I | Data not available in search results |
Note: Specific IC50 values for Picrasin B against common malarial strains were not found in the provided search results. The ethnobotanical use and activity of related compounds suggest this is a key area for further quantitative research.
Signaling Pathways Modulated by Picrasin B
Picrasin B exerts its biological effects by modulating critical intracellular signaling pathways, primarily those involved in inflammation and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Picrasin B are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Picrasin B inhibits the NF-κB signaling pathway.
Induction of the Apoptotic Pathway
The anticancer potential of Picrasin B is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway.
Caption: Picrasin B induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Isolation and Purification of Picrasin B
The following protocol outlines a general method for the isolation and purification of Picrasin B from the stems of Picrasma quassioides.
Caption: Workflow for the isolation and purification of Picrasin B.
Methodology:
-
Extraction: The dried and powdered stems of Picrasma quassioides are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is rich in quassinoids, is collected.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions containing Picrasin B are further purified by HSCCC using a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to yield pure Picrasin B.[4]
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells
Principle: This assay measures the ability of Picrasin B to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[2][5][6][7][8]
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Picrasin B. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) for 24 hours.[5][6]
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[5]
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Picrasin B for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
In Vitro Antimalarial Assay: SYBR Green I-based Fluorescence Assay
Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic genetic material.
Protocol:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., K1, W2) strains of P. falciparum are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum.
-
Drug Dilution: Serial dilutions of Picrasin B are prepared in a 96-well plate.
-
Infection: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: The cells are lysed, and the DNA is stained with SYBR Green I.
-
Fluorescence Reading: The fluorescence is read using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculation: The IC₅₀ value is determined by analyzing the dose-response curve.
Conclusion and Future Directions
Picrasin B, a quassinoid derived from plants with a rich history in traditional medicine, exhibits a range of promising pharmacological activities, including anti-inflammatory, anticancer, and antimalarial effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and apoptosis. While ethnobotanical evidence and preliminary scientific studies are compelling, there is a clear need for more extensive quantitative research to fully elucidate the therapeutic potential of Picrasin B. Future studies should focus on determining the IC₅₀ values of Picrasin B against a broader range of cancer cell lines and malarial strains, as well as conducting in vivo studies to validate its efficacy and safety. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological landscape of this intriguing natural product.
References
- 1. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction and Purification of Picrasin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the Simaroubaceae family, Picrasma quassioides is a notable source of Picrasin B and other related bioactive molecules.[1][2] These compounds have demonstrated a range of effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The anti-inflammatory mechanisms are thought to involve the inhibition of pathways such as the iNOS signaling pathway.[2] Furthermore, related compounds have been shown to influence the JNK and ERK signaling pathways.[4] This document provides detailed protocols for the high-yield extraction and purification of Picrasin B, intended to aid researchers in obtaining this valuable compound for further investigation.
Data Presentation
The yield and purity of Picrasin B are highly dependent on the starting material and the extraction and purification methods employed. The following tables summarize representative quantitative data.
Table 1: Extraction Yield of Quassinoids from Picrasma Species
| Plant Material | Extraction Method | Solvent | Yield of Total Quassinoids (%) | Reference |
| Picrasma excelsa | Not specified | Not specified | 0.09% (quassin and neoquassin) | [5] |
| Quassia amara | Not specified | Not specified | 0.14 - 0.28% | [5] |
| Picrasma quassioides Stems | 95% Ethanol (B145695) Extraction | 95% Ethanol | Not specified for Picrasin B | [6] |
Table 2: Purity and Yield from a Representative Purification of Alkaloids from Picrasma quassioides by HSCCC *
| Compound | Amount from 100 mg Crude Extract (mg) | Purity (%) |
| 3-methylcanthin-2,6-dione | 22.1 | 89.30 |
| 4-methoxy-5-hydroxycanthin-6-one | 4.9 | 98.32 |
| 1-mthoxycarbonyl-β-carboline | 1.2 | 98.19 |
*Note: This table illustrates the efficiency of a purification technique on compounds from the same plant source. Similar purities can be targeted for Picrasin B with optimized methods.[7][8][9]
Experimental Workflow
Caption: Overall workflow for the extraction and purification of Picrasin B.
Experimental Protocols
Protocol 1: High-Yield Extraction of Picrasin B
This protocol is based on methods for extracting quassinoids from Picrasma species.
1. Materials and Equipment:
-
Dried and ground bark or stems of Picrasma quassioides.
-
95% Ethanol (EtOH).
-
Hexane.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Buchner funnel).
-
Sonication bath (optional, for enhanced extraction).
2. Procedure:
-
Preparation of Plant Material:
-
Coarsely grind the dried bark or stems of Picrasma quassioides.
-
-
Ethanol Extraction:
-
Macerate the ground plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. For a potentially higher yield, perform the extraction under reflux or with the aid of sonication for a shorter duration (e.g., 2-4 hours).[10]
-
Repeat the extraction process two to three times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Removal of Nonpolar Impurities:
-
Suspend the crude extract in an aqueous solution and partition with hexane.[5] Discard the hexane layer, which contains nonpolar impurities.
-
Concentrate the aqueous layer to yield the final crude extract for purification.
-
Protocol 2: Multi-Step Purification of Picrasin B
This protocol employs a combination of chromatographic techniques to achieve high purity.
1. Materials and Equipment:
-
Crude Picrasin B extract.
-
Silica gel (for column chromatography).
-
Sephadex LH-20.
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane).
-
Glass columns for chromatography.
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates and developing chamber.
-
Preparative High-Performance Liquid Chromatography (HPLC) system.[11]
2. Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for instance, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor by TLC to identify fractions containing Picrasin B.
-
Pool the Picrasin B-rich fractions and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the partially purified fraction from the silica gel column in a suitable solvent (e.g., methanol).
-
Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute isocratically with the same solvent. This step helps in removing smaller molecules and pigments.
-
Collect and pool the fractions containing Picrasin B based on TLC analysis.
-
-
Preparative HPLC:
-
For final purification to achieve high purity, employ a preparative HPLC system with a suitable column (e.g., C18).[11]
-
Develop an optimal mobile phase, which may consist of a gradient of acetonitrile (B52724) and water.[9]
-
Inject the enriched fraction and collect the peak corresponding to Picrasin B.
-
Evaporate the solvent to obtain pure Picrasin B.
-
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway inhibited by Picrasin B.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 6. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
- 11. isca.in [isca.in]
Application Notes and Protocols for the Quantification of Picroside II (Picrasin B Acetate Analog)
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of key active iridoid glycosides, Picroside I and Picroside II, derived from medicinal plants such as Picrorhiza kurroa. While the query specified "Picrasin B acetate (B1210297)," the relevant and extensively researched compounds in this class with an acetate group are Picroside II (sometimes referred to as Kutkoside). Therefore, this guide focuses on the established analytical methods for Picroside I and Picroside II, which are critical for quality control, pharmacokinetic studies, and drug development.
These protocols are intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Application Note 1: Quantification of Picroside I and Picroside II using HPLC-UV
This section details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the simultaneous quantification of Picroside I and Picroside II in various samples, including herbal extracts and formulations.
Experimental Protocol: HPLC-UV Method
1.1. Materials and Reagents
-
Standards: Picroside I (Purity > 95%) and Picroside II (Purity > 92%)[1].
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water[2].
-
Additives: Orthophosphoric acid or Ammonium Acetate.
1.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
1.3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Picroside I and Picroside II standards in separate 10 mL volumetric flasks using methanol as the diluent[3].
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or methanol to achieve concentrations ranging from approximately 1 µg/mL to 1000 µg/mL, depending on the specific method's linearity range[3][4].
1.4. Sample Preparation
-
Herbal Material (e.g., Picrorhiza kurroa rhizomes):
-
Finely powder 2 g of the dried plant material[2].
-
Add 100 mL of methanol and sonicate for 20 minutes. This extraction step should be repeated twice to ensure efficiency[2].
-
Centrifuge the mixture at 3000 rpm and collect the supernatant[2].
-
Combine the supernatants, filter through a 0.45 µm syringe filter, and inject into the HPLC system[2].
-
-
Tablet Formulation:
-
Weigh and finely crush at least 5 tablets to obtain a homogenous powder[1].
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients and transfer it to a volumetric flask.
-
Add methanol, sonicate to dissolve the analytes, and dilute to the final volume with methanol[1].
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
-
-
Plasma Samples:
-
To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins[5].
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for injection[5].
-
1.5. Chromatographic Conditions Two validated methods are presented below, offering flexibility in column and mobile phase selection.
| Parameter | Method A | Method B |
| Column | Sunfire C18 (4.6 x 250 mm, 5 µm)[6] | Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol and Water (40:60, v/v) | Gradient: A) 5 mM Ammonium Acetate in 10% Methanol, B) Acetonitrile |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 270 nm | 220 nm and 274 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | 25°C |
| Run Time | 40-45 minutes | Dependent on gradient program |
Quantitative Data Summary: HPLC-UV Method Validation
The following table summarizes the performance characteristics of validated HPLC-UV methods for Picroside I and Picroside II quantification.
| Parameter | Picroside I | Picroside II | Reference |
| Linearity Range (µg/mL) | 200 - 1000 | 1 - 10 | [3] |
| 0.10 - 50 | 0.25 - 200 | [5] | |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | |
| LOD (µg/mL) | 2.70 | 0.84 (as PSII) | [1][7] |
| 0.10 | 0.25 | [5] | |
| LOQ (µg/mL) | 9.003 | 2.56 (as PSII) | [1][7] |
| 0.10 | 0.25 | [5] | |
| Accuracy / Recovery (%) | 100.21% - 101.00% | 101.87% | [7] |
| Precision (RSD %) | < 3.0% (Intra/Inter-day) | < 5.0% (Intra/Inter-day) | [1][7] |
HPLC-UV Experimental Workflow Diagram
Caption: General workflow for Picroside quantification using HPLC-UV.
Application Note 2: Quantification of Picroside I and Picroside II using LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Experimental Protocol: LC-MS/MS Method
1.1. Materials and Reagents
-
Standards: Picroside I, Picroside II, and a suitable Internal Standard (IS), e.g., Paeoniflorin or another Picroside analog[8][9].
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Extraction: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
1.2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
1.3. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare individual stock solutions (e.g., 1 mg/mL) of Picroside I, Picroside II, and the IS in methanol.
-
Working Solutions: Prepare combined working solutions of the analytes and a separate working solution for the IS by diluting the stocks with 50% methanol.
-
Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of the working solutions into blank plasma to create calibration standards and QC samples at low, medium, and high concentrations.
1.4. Sample Preparation (from Rat Plasma)
-
Protein Precipitation: To 50 µL of a plasma sample, add 150 µL of the IS solution in acetonitrile to precipitate proteins[5][10].
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system[10][11].
1.5. LC-MS/MS Conditions
| Parameter | Method Details |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8][10] |
| Mobile Phase | Gradient: A) 0.1% Formic Acid in Water, B) Acetonitrile[8][10] |
| Flow Rate | 0.4 mL/min[10] |
| Column Temperature | 40°C[9] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Picroside I: 491.1 → 147.1[8][10] |
| Picroside II: 511.1 → 234.9[10] or 511.1 → 235.1[8] |
Quantitative Data Summary: LC-MS/MS Method Validation
The table below summarizes the performance of a validated UPLC-MS/MS method for Picroside quantification in rat plasma.
| Parameter | Picroside I | Picroside II | Reference |
| Linearity Range (ng/mL) | 0.1 - 500 | 5.19 - 577 | [8][9] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | [9] |
| LLOQ (ng/mL) | 6.876 | 5.193 | [9] |
| Accuracy (% Bias) | 89.4% to 111.1% (as part of a multi-analyte method) | Within ±15% | [9][10] |
| Precision (RSD %) | < 15% (Intra/Inter-day) | < 15% (Intra/Inter-day) | [9][10] |
| Recovery (%) | > 79.1% | 67.11% - 72.53% | [9][10] |
| Matrix Effect (%) | 96.2% - 109.0% | 97.26% - 101.7% | [9][10] |
LC-MS/MS Experimental Workflow Diagram
Caption: Workflow for Picroside quantification in plasma via LC-MS/MS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic profiles and pharmacokinetics of picroside I in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, and its derivatives have been reported to possess various pharmacological activities. This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of Picrasin B acetate (B1210297) using the murine macrophage cell line RAW 264.7. The described assays will enable researchers to quantify the inhibitory effects of Picrasin B acetate on the production of key inflammatory mediators and to investigate its mechanism of action by assessing its impact on the NF-κB and MAPK signaling pathways.
Experimental Overview
This protocol outlines a series of in vitro assays to comprehensively evaluate the anti-inflammatory potential of this compound. The workflow begins with the culture of RAW 264.7 macrophages, followed by an assessment of the compound's cytotoxicity to determine non-toxic working concentrations. Subsequently, the anti-inflammatory effects are quantified by measuring the inhibition of LPS-induced production of nitric oxide, PGE2, and pro-inflammatory cytokines. Finally, the underlying molecular mechanisms are investigated by analyzing the activation of the NF-κB and MAPK signaling pathways.
Materials and Reagents
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin solution[5]
-
Lipopolysaccharide (LPS) from E. coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[4]
-
Sodium nitrite (B80452) (NaNO2)
-
PGE2, TNF-α, IL-6, and IL-1β ELISA kits
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, protein assay reagent, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells are a widely used murine macrophage-like cell line for studying inflammation.[1][2][3]
-
Culture Medium: Prepare complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.[4][5]
-
Subculture: When cells reach 80-90% confluency, detach them by gentle scraping or using a cell scraper.[5] Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh culture medium.[1] Split the cells at a ratio of 1:3 to 1:6.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory activity.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group. Select concentrations that show >90% cell viability for subsequent experiments.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[4][6]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4][6]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[4]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[4]
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as described for the NO production assay (Section 3.1 and 3.2).
-
Sample Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA Procedure: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.[7][8] This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Quantification: Calculate the concentrations of PGE2 and cytokines in the samples based on the standard curves generated with the provided standards.
Analysis of NF-κB and MAPK Signaling Pathways (Western Blot)
Western blotting is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight. Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL of LPS for a shorter duration (e.g., 15-60 minutes, to capture phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± S.D. |
| 1 | Value ± S.D. |
| 5 | Value ± S.D. |
| 10 | Value ± S.D. |
| 25 | Value ± S.D. |
| 50 | Value ± S.D. |
| 100 | Value ± S.D. |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO, PGE2, and Cytokine Production
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS (1 µg/mL) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Picrasin B (X µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Picrasin B (Y µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
| LPS + Picrasin B (Z µM) | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. | Value ± S.D. |
(X, Y, and Z represent the selected non-toxic concentrations of this compound)
Signaling Pathway Diagrams
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Expression Changes Induced by Exposure of RAW 264.7 Macrophages to Particulate Matter of Air Pollution: The Role of Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin B Modulates Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Lysates Modulate Human Macrophage Responses by Inducing BPI Production and Autophagy [mdpi.com]
- 8. japsonline.com [japsonline.com]
Application of Picrasma quassioides Constituents in Neurodegenerative Disease Models
Application Notes
Extracts of Picrasma quassioides and its isolated compounds, particularly quassinoids, have demonstrated promising neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, primarily focusing on Alzheimer's disease. The observed mechanisms of action include anti-inflammatory effects, reduction of amyloid-beta (Aβ) deposition, and inhibition of neuronal apoptosis.
In Vitro Models
In cellular models of neurodegeneration, constituents of Picrasma quassioides have shown protective effects against oxidative stress and excitotoxicity.
-
Oxidative Stress Model (H₂O₂-induced injury in SH-SY5Y cells): Quassinoids isolated from P. quassioides have been shown to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide-induced cell death. The protective mechanism is associated with the suppression of apoptosis and the downregulation of caspase-3 activation.[1]
-
Excitotoxicity and Amyloid-β Toxicity Models (L-glutamate- and Aβ₂₅₋₃₅-induced injury): An ethyl acetate (B1210297) extract of P. quassioides stems has demonstrated neuroprotective activities in L-glutamate-stimulated PC12 cells and Aβ₂₅₋₃₅-stimulated SH-SY5Y cells.[2][3]
In Vivo Models
In animal models of Alzheimer's disease, extracts from Picrasma quassioides have been shown to improve cognitive function and mitigate pathological markers.
-
Amyloid-β Induced Alzheimer's Disease Mouse Model: Oral administration of a P. quassioides extract has been shown to improve memory and cognitive abilities in mice with Alzheimer's disease induced by amyloid-β peptide.[2][3] The therapeutic effects are linked to the suppression of neuroinflammation and a reduction in the deposition of Aβ₁₋₄₂ in the brain.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neuroprotective effects of Picrasma quassioides constituents.
Table 1: In Vivo Efficacy of Picrasma quassioides Extract in an Alzheimer's Disease Mouse Model
| Compound/Extract | Animal Model | Doses Administered (p.o.) | Key Findings | Reference |
| Picrasma quassioides EtOAc Extract | Aβ₂₅₋₃₅-induced AD mice | 25, 50, and 100 mg/kg | Improved cognitive abilities and memory. | [5] |
| Picrasma quassioides EtOAc Extract | Aβ₂₅₋₃₅-induced AD mice | Not specified | Suppressed neuroinflammation by downregulating TNF-α, IL-1β, and IL-6 in the hippocampus. Reduced Aβ accumulation. | [4] |
Table 2: In Vitro Neuroprotective Activity of Quassinoids
| Compound Class | Cell Line | Insult | Key Findings | Reference |
| Quassinoids | SH-SY5Y | H₂O₂ | Suppression of cell apoptosis and downregulation of caspase-3 activation. | [1] |
Experimental Protocols
In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
This protocol is based on the methodology for screening neuroprotective effects of compounds against oxidative stress.
a. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
b. Treatment:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., isolated quassinoids) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for an additional 24 hours.
c. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with H₂O₂, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
In Vivo Alzheimer's Disease Mouse Model and Behavioral Testing
This protocol describes the induction of an Alzheimer's-like pathology in mice and subsequent behavioral analysis.
a. Animal Model:
-
Use male ICR mice (or a relevant transgenic model).
-
Induce Alzheimer's-like pathology by intracerebroventricular (i.c.v.) injection of aggregated Aβ₂₅₋₃₅ peptide.
b. Treatment:
-
Administer the Picrasma quassioides extract orally (p.o.) at doses of 25, 50, and 100 mg/kg body weight daily for the duration of the study (e.g., 23 days).[4][5]
c. Behavioral Testing (Y-Maze Test):
-
The Y-maze apparatus consists of three arms of equal dimensions.
-
Place a mouse at the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence and total number of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective mechanisms of Picrasma quassioides constituents.
Caption: General workflow for in vitro neuroprotection assays.
Caption: Workflow for in vivo evaluation in an AD mouse model.
References
- 1. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Medicinal Herbs and Their Derived Ingredients Protect against Cognitive Decline in In Vivo Models of Alzheimer’s Disease [mdpi.com]
- 5. Exploring Medicinal Herbs’ Therapeutic Potential and Molecular Docking Analysis for Compounds as Potential Inhibitors of Human Acetylcholinesterase in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B Acetate as a Chemical Probe for Cellular Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297) is a quassinoid, a class of natural products isolated from plants of the Simaroubaceae family, such as Picrasma quassioides. Quassinoids have garnered significant interest in biomedical research due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Picrasin B acetate, as a specific member of this family, holds promise as a chemical probe to dissect complex cellular signaling pathways. Its ability to modulate key cellular processes makes it a valuable tool for target identification and validation in drug discovery.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe, with a focus on its effects on the NF-κB and MAPK signaling pathways, as well as its ability to induce apoptosis.
Chemical Properties
| Property | Value | Source |
| CAS Number | 30315-04-9 | [1][2] |
| Molecular Formula | C23H30O7 | [1][2] |
| Molecular Weight | 418.48 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | -20°C | [2] |
Biological Activity and Cellular Targets
While specific quantitative data for this compound is limited in publicly available literature, studies on related quassinoids from Picrasma quassioides suggest that it likely exerts its biological effects through the modulation of key inflammatory and apoptotic pathways. The primary cellular pathways of interest for this compound as a chemical probe are:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Many natural products, including those from Picrasma quassioides, have been shown to inhibit NF-κB signaling.[4]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[5][6]
-
Apoptosis (Programmed Cell Death): The induction of apoptosis is a key mechanism for the anti-cancer activity of many natural compounds.[7]
Data Presentation: Efficacy of Related Quassinoids
The following table summarizes the inhibitory concentrations (IC50) of various compounds from Picrasma quassioides on the production of inflammatory mediators. While not specific to this compound, this data provides a rationale for investigating its potential in similar assays.
| Compound | Target | Cell Line | IC50 (µM) | Source |
| Quassidines E-G | Nitric Oxide (NO) Production | RAW 264.7 | Potent Inhibition | |
| Quassidines E-G | Tumor Necrosis Factor α (TNF-α) Production | RAW 264.7 | Potent Inhibition | |
| Quassidines E-G | Interleukin 6 (IL-6) Production | RAW 264.7 | Potent Inhibition | |
| Aqueous & Ethanol Extracts | Cytotoxicity (NCI-N87 cancer cells) | NCI-N87 | 50-60% cytotoxicity at 1 mg/mL | [8] |
Mandatory Visualizations
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. Analysis of androgen receptor rapid actions in cellular signaling pathways: receptor/Src association. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Picrasin B Acetate for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer properties. Preclinical evaluation of Picrasin B and its derivatives, such as Picrasin B acetate (B1210297), in animal models is a critical step in the drug development process. However, the poor aqueous solubility of these compounds presents a significant formulation challenge. This document provides detailed application notes and protocols for the formulation of Picrasin B acetate for in vivo animal studies, ensuring optimal delivery and reproducible results. The provided protocols are based on established methods for formulating poorly soluble compounds for preclinical research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₇ | Inferred from Picrasin B |
| Molecular Weight | 418.5 g/mol | Inferred from Picrasin B |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1][2] |
| Storage | Store at -20°C for long-term stability. Solutions should be prepared fresh or stored at -20°C for up to two weeks. | [2] |
Formulation Strategies and Protocols
The choice of formulation and route of administration depends on the experimental design, the target tissue, and the desired pharmacokinetic profile. It is imperative that a vehicle control group is included in any animal study to assess the potential effects of the formulation itself.[3] All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Formulation for Oral Gavage
Oral gavage is a common method for administering compounds to rodents. Given the poor water solubility of this compound, a suspension or a solution in a suitable vehicle is required.
Materials:
-
This compound
-
Vehicle (select one):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Corn oil
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline[4]
-
-
Mortar and pestle (for CMC suspension)
-
Homogenizer or sonicator
-
Sterile tubes and syringes
-
Oral gavage needles
Procedure:
A. Aqueous Suspension using 0.5% CMC:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and number of animals.
-
Trituration: In a mortar, add the this compound powder. Add a small volume of the 0.5% CMC solution and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Suspension: Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or mixing to form a homogenous suspension.
-
Homogenization (Optional but Recommended): For a more uniform particle size distribution, homogenize or sonicate the suspension.
-
Administration: Ensure the suspension is well-mixed by vortexing immediately before each administration.
B. Oil-based Formulation using Corn Oil:
-
Weighing: Accurately weigh the required amount of this compound.
-
Suspension/Solution: Add the this compound to the corn oil. Vortex or sonicate until a fine, uniform suspension or a clear solution is formed. Gentle heating may aid dissolution but should be used with caution to avoid degradation.
-
Administration: Vortex the formulation immediately before each administration to ensure homogeneity.
C. Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline):
-
Dissolution in DMSO: Dissolve the required amount of this compound in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Addition of PEG300: Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final total volume. Mix thoroughly.
-
Addition of Tween-80: Add Tween-80 to the mixture. The volume of Tween-80 should be 5% of the final total volume. Mix thoroughly.
-
Addition of Saline: Slowly add sterile saline while vortexing to bring the formulation to the final volume. The volume of saline will be 45% of the total volume.
-
Administration: This formulation should result in a clear solution or a microemulsion. Administer the required dose via oral gavage.
Experimental Workflow for Oral Gavage Formulation
Caption: Workflow for preparing this compound for oral gavage.
Protocol 2: Formulation for Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route of administration that allows for rapid absorption. For IP injections, it is critical to use a sterile formulation with a low concentration of organic solvents to minimize irritation and toxicity.
Materials:
-
This compound
-
Vehicle:
-
Sterile saline (0.9% NaCl) with a minimal amount of a solubilizing agent (e.g., DMSO, Tween 80). A common vehicle is 5-10% DMSO, 5-10% Tween 80 in sterile saline.
-
-
Sterile 0.22 µm syringe filter
-
Sterile vials, syringes, and needles
Procedure:
-
Dissolution: Dissolve the accurately weighed this compound in a small volume of DMSO.
-
Addition of Surfactant: Add Tween 80 to the DMSO solution and mix well.
-
Dilution: Slowly add sterile saline to the mixture while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter. Only clear solutions should be used for IP injection.
-
Administration: Administer the solution to the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
Experimental Workflow for Intraperitoneal Injection Formulation
Caption: Workflow for preparing this compound for IP injection.
Inferred Signaling Pathway of Picrasin B
Extracts from Picrasma quassioides, the plant source of Picrasin B, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][5][6] Specifically, these extracts can suppress the phosphorylation of key signaling proteins such as p38, JNK, and ERK, and inhibit the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB.[4][7] While the direct molecular target of Picrasin B has not been definitively identified, it is plausible that it contributes to these observed effects of the plant extract.
Inferred Anti-Inflammatory Signaling Pathway of Picrasin B
Caption: Inferred mechanism of Picrasin B on NF-κB and MAPK pathways.
Conclusion
The successful in vivo evaluation of this compound hinges on the appropriate selection and preparation of a suitable formulation. The protocols outlined in this document provide a starting point for researchers to develop stable and effective formulations for oral and intraperitoneal administration. It is crucial to perform pilot studies to determine the optimal vehicle and concentration for the specific animal model and experimental goals. Careful consideration of the formulation will ensure the generation of reliable and reproducible data in preclinical studies of this compound.
References
- 1. Picrasin B | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-ajbc.org [e-ajbc.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Picrasin B Acetate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered interest for its potential pharmacological activities, including anti-inflammatory and anticancer effects.[1][2][3] Preliminary studies suggest that compounds from Picrasma quassioides can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and the generation of reactive oxygen species (ROS).[1][4] This document provides detailed protocols for assessing the cytotoxic effects of Picrasin B acetate (B1210297), a derivative of Picrasin B, on cultured mammalian cells. The following protocols outline methods for determining cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Quantitative data from the following assays should be summarized in tables for clear comparison. Key parameters to include are:
-
IC50 Values: The concentration of Picrasin B acetate that inhibits 50% of cell viability or growth.
-
Percentage Cytotoxicity: The percentage of cell death at various concentrations of this compound.
-
Fold Change in Apoptosis: The increase in apoptotic cells in treated samples compared to untreated controls.
Table 1: Example of IC50 Data Presentation
| Cell Line | Treatment Duration (hours) | Assay Type | IC50 (µM) |
| MCF-7 | 24 | MTT | |
| MCF-7 | 48 | MTT | |
| A549 | 24 | MTT | |
| A549 | 48 | MTT |
Table 2: Example of LDH Release Data Presentation
| This compound (µM) | % Cytotoxicity (24 hours) | % Cytotoxicity (48 hours) |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
Materials:
-
96-well flat-bottom plates
-
Mammalian cells of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[8][9]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12]
Materials:
-
96-well flat-bottom plates
-
Mammalian cells and culture medium
-
This compound stock solution
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis solution (e.g., Triton X-100) for positive control
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include the following controls in triplicate:
-
Untreated Control: Cells with vehicle only.
-
Positive Control (Maximum LDH Release): Cells treated with lysis solution 45 minutes before the assay.[13]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (assay buffer and substrate mix) to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[14] Use a reference wavelength of 680 nm to subtract background absorbance.[13]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Treated - Untreated Control) / (Positive Control - Untreated Control)] x 100
Apoptosis Detection using Annexin V Staining
The Annexin V assay is used to detect early apoptosis.[15] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Materials:
-
6-well plates or T25 flasks
-
Mammalian cells and culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
"experimental design for studying the anti-cancer effects of Picrasin B acetate"
Application Notes: Investigating the Anti-Cancer Effects of Picrasin B Acetate (B1210297)
Introduction
Picrasin B is a type of quassinoid, a class of natural compounds isolated from plants of the Picrasma genus, such as Picrasma quassioides.[1][2] These compounds have been recognized for a variety of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] Emerging research suggests that Picrasin B and related compounds may also possess significant anti-cancer properties, making Picrasin B acetate a compound of interest for oncological drug development.[3][4] Studies on similar dimeric alkaloids have demonstrated cytotoxic effects on cancer cells, mediated through mechanisms such as cell cycle arrest and the induction of apoptosis via modulation of key signaling pathways like MAPK.[5]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-cancer efficacy and mechanism of action of this compound using established in vitro methodologies. The protocols outlined below cover initial cytotoxicity screening, analysis of induced cell death, investigation of cell cycle effects, and elucidation of underlying molecular signaling pathways.
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]
Data Presentation: IC₅₀ Values of this compound
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. The table below presents hypothetical IC₅₀ values for this compound across different cancer cell lines after 48 hours of treatment.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| NCI-N87 | Gastric Carcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| MKN-28 | Gastric Adenocarcinoma | 18.2 |
| SCC-47 | Oral Squamous Carcinoma | 12.1 |
| HCT116 | Colorectal Carcinoma | 25.4 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for this compound Screening
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Picrasin B Acetate in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, has demonstrated notable anti-inflammatory and anti-cancer properties.[1][2][3][4] Its acetate (B1210297) form, Picrasin B acetate, is an area of growing interest for therapeutic development. Acetylation can potentially enhance the bioavailability and efficacy of natural compounds, as seen with other polyphenolic acetates used in cancer therapy.[5][6] This document provides detailed application notes and protocols for designing and conducting combination therapy studies involving this compound.
Disclaimer: To date, specific preclinical or clinical studies on this compound in combination therapy are not extensively available in the public domain. The following protocols and data tables are presented as a guide based on established methodologies for similar natural compounds and quassinoids in combination studies. Researchers should adapt these protocols based on their specific experimental context.
Rationale for Combination Therapy
Combining this compound with conventional chemotherapeutic agents or targeted therapies may offer several advantages:
-
Synergistic Efficacy: Achieving a greater therapeutic effect than the sum of the individual drugs.[7]
-
Dose Reduction: Lowering the doses of cytotoxic agents, thereby reducing toxicity and side effects.[7]
-
Overcoming Drug Resistance: Targeting multiple signaling pathways to circumvent resistance mechanisms.[8]
Key Signaling Pathways
Picrasin B and related quassinoids have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][9] The primary pathways of interest for combination studies include:
-
NF-κB Signaling Pathway: Picrasin B has been suggested to inhibit the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[10][11]
-
STAT3 Signaling Pathway: Inhibition of STAT3 signaling, another critical pathway for tumor cell survival and proliferation, has been observed with quassinoids.[9][12]
-
Apoptosis Pathways: Picrasin B and its analogs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[13][14]
Data Presentation: Hypothetical Synergistic Effects
Quantitative data from combination studies should be organized for clear interpretation. The following tables are templates demonstrating how to present such data.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in a Cancer Cell Line (e.g., MCF-7)
| Treatment | IC50 (µM) ± SD |
| This compound | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] |
| This compound + Doxorubicin (1:1 ratio) | [Hypothetical Value] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | [Hypothetical Value] | [Synergism/Additivity/Antagonism] |
| 0.50 (IC50) | [Hypothetical Value] | [Synergism/Additivity/Antagonism] |
| 0.75 | [Hypothetical Value] | [Synergism/Additivity/Antagonism] |
| 0.90 | [Hypothetical Value] | [Synergism/Additivity/Antagonism] |
| CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[15][16] |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay (MTT/SRB)
This protocol outlines the determination of cell viability to assess the cytotoxic effects of this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Doxorubicin, stock solution in sterile water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or SRB (Sulforhodamine B) solution
-
DMSO or Tris-base for solubilization
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, prepare solutions with a constant ratio of the two drugs.
-
Treatment: Remove the old medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and read the absorbance at 570 nm.[17]
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain with 0.4% SRB solution for 30 minutes.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris-base.
-
Read the absorbance at 510 nm.[17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[15][18][19]
Analysis of Apoptosis by Western Blot
This protocol is for detecting key apoptosis-related proteins to elucidate the mechanism of cell death induced by the combination therapy.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection: Capture the signal using an imaging system. Analyze the band intensities to determine the expression levels of the target proteins. Look for cleavage of Caspase-3 and PARP as markers of apoptosis.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination drug formulation
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice.[20]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination drug alone, combination therapy).[21]
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each group. Statistically analyze the differences in tumor volume between the groups.[22]
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for this compound combination therapy studies.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quassinoids as Promising Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural compounds as potential adjuvants to cancer therapy: Preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. combosyn.com [combosyn.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. biorxiv.org [biorxiv.org]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the solubility of Picrasin B acetate for bioassays"
This guide provides researchers, scientists, and drug development professionals with technical support for handling Picrasin B acetate (B1210297), focusing on improving its solubility for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what is its molecular weight?
This compound is a natural quassinoid compound isolated from plants of the Picrasma genus.[1] Its molecular formula is C23H30O7, and it has a molecular weight of approximately 418.49 g/mol .
Q2: In which organic solvents is this compound soluble?
This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological assays, DMSO is the most commonly used solvent for preparing concentrated stock solutions.
Q3: What is a recommended concentration for a stock solution of this compound in DMSO?
Several suppliers offer this compound as a pre-made 10 mM solution in DMSO.[1] This concentration serves as a good starting point for preparing your own stock solutions and should be suitable for most in vitro applications.
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C.[2] Once dissolved in DMSO, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. Properly stored, the powder can be stable for up to 24 months, while stock solutions are generally usable for up to two weeks.[1]
Solubility Data
| Solvent | Solubility | Recommended Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM |
| Chloroform | Soluble | Not recommended for bioassays |
| Dichloromethane | Soluble | Not recommended for bioassays |
| Ethyl Acetate | Soluble | Not recommended for bioassays |
| Acetone | Soluble | Not recommended for bioassays |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 418.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 418.49 g/mol * (1000 mg / 1 g) = 4.185 mg
-
-
Weigh the powder: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh out approximately 4.2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store: Divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C.
Troubleshooting Guide: Solubility Issues in Bioassays
A common issue when using a DMSO stock solution of a hydrophobic compound like this compound is precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate results and potential cytotoxicity from the precipitate itself.
Problem: My this compound precipitates when I add it to my cell culture medium.
| Potential Cause | Troubleshooting Steps & Solutions |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution. To avoid this, perform a serial dilution. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final culture volume. |
| High Final Concentration | The final concentration of this compound in your medium may be above its solubility limit in the aqueous environment. Try using a lower final concentration to determine the solubility threshold in your specific culture system. |
| Incorrect Dilution Technique | Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This ensures rapid and uniform dispersion and avoids localized high concentrations of DMSO. |
| DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. |
| Stock Solution Issues | Before use, always inspect your thawed stock solution for any signs of precipitation. If present, gently warm the solution to 37°C and vortex to redissolve the compound completely before making your working solution. |
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Representative Signaling Pathway: NF-κB Inhibition
Quassinoids have been reported to exert anti-inflammatory effects, and a common mechanism for this is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. While the exact mechanism for this compound is still under investigation, this pathway represents a plausible target.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Picrasin B Acetate Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Picrasin B acetate (B1210297), particularly addressing the issue of low yield.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common obstacle in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for suboptimal yields of Picrasin B acetate.
| Problem Area | Question | Potential Cause | Recommended Solution |
| 1. Raw Material Quality & Preparation | Is the starting plant material of high quality and properly prepared? | - Incorrect plant species or chemotype. - Improper harvesting time, leading to lower concentrations of the target compound. - Poor storage conditions (e.g., exposure to light, heat, or moisture) causing degradation of this compound. - Inadequate grinding of the plant material, resulting in inefficient solvent penetration. | - Verify the botanical identity of the Picrasma species. - Harvest the plant material at the optimal time for quassinoid content. - Ensure the plant material is thoroughly dried and stored in a cool, dark, and dry environment. - Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction. |
| 2. Extraction Parameters | Are the extraction conditions optimized for this compound? | - Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for efficiently dissolving this compound. - Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation of the target compound. - Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete solubilization of this compound. - Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | - Solvent Selection: Utilize solvents of moderate polarity such as ethanol (B145695), methanol, or ethyl acetate. A 95% ethanol solution is often effective for extracting quassinoids.[1] - Temperature Optimization: While slightly elevated temperatures can enhance extraction, avoid excessive heat. A temperature range of 40-60°C is generally recommended. For heat-sensitive compounds, room temperature extraction over a longer period may be preferable. - Time Optimization: Ensure a sufficient extraction time, which can range from a few hours to several days depending on the method. For maceration, 24-48 hours with periodic agitation is common. For Soxhlet extraction, 6-8 hours is a typical duration. - Solid-to-Solvent Ratio: Employ a solid-to-solvent ratio of at least 1:10 (w/v) to ensure complete extraction. |
| 3. Extraction Method | Is the chosen extraction method efficient for this compound? | - Maceration: While simple, this method can be less efficient and time-consuming. - Soxhlet Extraction: Continuous extraction can be efficient but may expose the compound to prolonged heat, potentially causing degradation. - Ultrasound-Assisted Extraction (UAE): Inefficient sonication parameters (frequency, power, time) can lead to incomplete extraction. | - Method Selection: Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2] - Soxhlet Optimization: If using Soxhlet, ensure the solvent is refluxing at an appropriate rate and for a sufficient duration. - UAE Optimization: Optimize sonication parameters. This method can enhance solvent penetration into the plant matrix. |
| 4. Post-Extraction Processing & Purification | Are there significant losses during the purification steps? | - Incomplete Solvent Removal: Residual solvent in the crude extract can interfere with subsequent purification steps. - Inefficient Liquid-Liquid Partitioning: An improper choice of solvents can lead to the loss of this compound into the wrong phase. Emulsion formation can also trap the compound. - Suboptimal Column Chromatography: Incorrect stationary phase, mobile phase, or loading capacity can result in poor separation and loss of the target compound. | - Solvent Removal: Use a rotary evaporator under reduced pressure and moderate temperature (e.g., <40°C) for complete solvent removal. - Solvent Partitioning: this compound is a moderately polar compound. Use a suitable solvent system for partitioning, such as ethyl acetate-water or chloroform-water, to remove highly polar or non-polar impurities. To break emulsions, consider adding brine or centrifugation. - Column Chromatography: Utilize silica (B1680970) gel for column chromatography. A gradient elution system starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating quassinoids. Monitor fractions using Thin Layer Chromatography (TLC). |
Data Presentation: Factors Influencing this compound Yield
The yield of this compound can be significantly influenced by various extraction parameters. The following table summarizes the expected impact of these parameters on extraction efficiency.
| Parameter | Condition 1 | Yield Expectation | Condition 2 | Yield Expectation | Rationale |
| Solvent Polarity | Non-polar (e.g., Hexane) | Low | Moderately Polar (e.g., Ethanol, Ethyl Acetate) | High | This compound is a moderately polar quassinoid and will have better solubility in solvents with similar polarity. |
| Extraction Temperature | Room Temperature (~25°C) | Moderate | Elevated (40-60°C) | High | Increased temperature generally improves solvent viscosity and penetration, and enhances the solubility and diffusion rate of the target compound. However, temperatures above 60°C may risk degradation. |
| Extraction Time | Short (e.g., 1-2 hours) | Low | Long (e.g., 6-24 hours) | High | A longer duration allows for more complete diffusion of the target compound from the plant matrix into the solvent until equilibrium is reached. |
| Particle Size | Coarse Powder (>20 mesh) | Low | Fine Powder (40-60 mesh) | High | A smaller particle size increases the surface area available for solvent contact, leading to more efficient extraction. |
| Extraction Method | Maceration | Moderate | Ultrasound-Assisted Extraction (UAE) | High | UAE can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls, facilitating solvent penetration and mass transfer.[2] |
Note: The expected yields are relative and will vary depending on the quality of the plant material and the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of this compound from Picrasma quassioides.
Protocol 1: Ultrasound-Assisted Solvent Extraction and Purification
1. Preparation of Plant Material:
-
Air-dry the wood or bark of Picrasma quassioides in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L beaker.
-
Add 1 L of 95% ethanol to the beaker (1:10 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
3. Solvent Removal:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Solvent Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 1 L separatory funnel.
-
Partition the aqueous suspension sequentially with 500 mL of n-hexane (3 times) to remove non-polar compounds. Discard the n-hexane fractions.
-
Subsequently, partition the aqueous layer with 500 mL of ethyl acetate (3 times).
-
Combine the ethyl acetate fractions, as this compound is expected to be in this layer.
5. Purification by Column Chromatography:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent to dryness to obtain the ethyl acetate crude extract.
-
Prepare a silica gel (100-200 mesh) column using a suitable non-polar solvent like chloroform (B151607).
-
Dissolve the ethyl acetate crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., v/v chloroform:ethyl acetate).
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:ethyl acetate (e.g., 9:1 or 8:2) mobile phase. Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions containing the compound with a similar Rf value to that of a this compound standard.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
6. Purity Analysis:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound from Picrasma quassioides?
A1: The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. While specific yield data for this compound is not widely published, studies on related quassinoids from Picrasma species have reported yields of the total quassinoid mixture in the range of 0.06% to 0.18% of the dry weight of the wood chips. In one analysis of a Picrasma crenata extract, Picrasin B accounted for 22.5% of the total chromatographic area, indicating it can be a major quassinoid component.
Q2: What are the best solvents for extracting this compound?
A2: this compound is a moderately polar compound. Therefore, solvents with moderate polarity are most effective for its extraction. Ethanol (70-95%), methanol, and ethyl acetate are commonly used and have shown good results for the extraction of quassinoids.
Q3: Can I use water for the initial extraction?
A3: Yes, hot water extraction has been traditionally used for extracting quassinoids.[3] An initial extraction with water followed by partitioning with a less polar solvent like ethyl acetate can be an effective and more environmentally friendly approach. Ultrasound-assisted water extraction can also be a viable method.[4]
Q4: My crude extract is a complex mixture. How can I effectively purify this compound?
A4: Purification of this compound from a complex crude extract typically requires a multi-step chromatographic process. A common strategy involves initial fractionation using liquid-liquid partitioning to remove highly polar and non-polar impurities. This is followed by column chromatography over silica gel with a gradient elution system to separate compounds based on their polarity. For higher purity, techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) may be necessary.
Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in different fractions during purification. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in this compound extraction.
Caption: General experimental workflow for the extraction and purification of this compound.
References
- 1. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 4. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
"Picrasin B acetate stability issues in different solvents and temperatures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297). The information is presented in a question-and-answer format to directly address common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Picrasin B acetate?
A1: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell-based assays, DMSO is a common choice; however, it is crucial to consider the potential effects of the solvent on the experimental system.[2]
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage of the solid compound, it is recommended to keep it at 2-8°C, where it can be stable for up to 24 months.[1] Stock solutions should be prepared fresh whenever possible. If advance preparation is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. What should I do?
A3: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try lowering the final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, it is critical to include a vehicle control in your experiments to account for any effects of the solvent itself.[2]
-
Use a different solvent: Consider if another solvent with better aqueous miscibility could be used to prepare the stock solution, depending on the constraints of your experiment.
-
Prepare fresh dilutions: Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time. Prepare fresh dilutions immediately before use.
Q4: How can I assess the stability of this compound in my specific experimental conditions (solvent, temperature, pH)?
A4: To determine the stability of this compound under your specific conditions, you will need to perform a stability-indicating study. This typically involves using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound over time.[1][3][4][5] You would incubate your this compound solution under the desired conditions and take samples at various time points for analysis. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that this compound is degrading in your experiments, a systematic approach is necessary to identify the cause and mitigate the issue.
Step 1: Initial Observation and Hypothesis
-
Observation: Unexpected or inconsistent experimental results, loss of biological activity, or visible changes in the solution (e.g., color change, precipitation).
-
Hypothesis: this compound may be degrading due to factors such as solvent, temperature, pH, or light exposure.
Step 2: Preliminary Stability Assessment
-
Action: Perform a simple time-course experiment. Prepare a solution of this compound in the solvent used in your experiment and store it under the same conditions (temperature, light). Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC.
-
Expected Outcome: A stable compound will show a consistent concentration over time. A decrease in concentration suggests degradation.
Step 3: Forced Degradation Studies
To understand the degradation pathways, forced degradation (stress testing) is a crucial step.[2][6][7][8][9][10] This involves intentionally exposing this compound to harsh conditions to accelerate degradation and identify potential degradation products.
-
Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[8] Monitor for degradation at room temperature and, if no degradation is observed, at a slightly elevated temperature (e.g., 50-60°C).[8]
-
Oxidation: Expose this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[11]
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 70°C).[11]
-
Photostability: Expose a solution of this compound to a light source, such as a combination of UV and visible light, as recommended by ICH guidelines.[8]
Analysis of samples from these stress studies by HPLC-MS can help in the identification of degradation products.[12][13][14][15]
Quantitative Data Summary
Since specific public data on this compound degradation kinetics is limited, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| DMSO | 4 | 24 | Enter Data | Enter Data | Calculate |
| DMSO | 25 (Room Temp) | 24 | Enter Data | Enter Data | Calculate |
| DMSO | 37 | 24 | Enter Data | Enter Data | Calculate |
| Ethanol | 4 | 24 | Enter Data | Enter Data | Calculate |
| Ethanol | 25 (Room Temp) | 24 | Enter Data | Enter Data | Calculate |
| Ethanol | 37 | 24 | Enter Data | Enter Data | Calculate |
| Aqueous Buffer (pH 7.4) | 4 | 24 | Enter Data | Enter Data | Calculate |
| Aqueous Buffer (pH 7.4) | 25 (Room Temp) | 24 | Enter Data | Enter Data | Calculate |
| Aqueous Buffer (pH 7.4) | 37 | 24 | Enter Data | Enter Data | Calculate |
Table 2: Half-life (t½) of this compound under Different Conditions
| Condition | Solvent | Temperature (°C) | pH | Half-life (t½) (hours) |
| Hydrolysis | 0.1 M HCl | 60 | 1 | Calculate from data |
| Hydrolysis | 0.1 M NaOH | 60 | 13 | Calculate from data |
| Oxidation | 3% H₂O₂ in Water | 25 | 7 | Calculate from data |
| Thermal | DMSO | 70 | N/A | Calculate from data |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 70°C.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours). A control sample (un-stressed) should be kept under normal storage conditions.
-
Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[1][3][4][5][16]
-
Column Selection: Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water.
-
Use a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
The addition of a buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) can improve peak shape and resolution.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. longdom.org [longdom.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Picrasin B Acetate for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Picrasin B acetate (B1210297) for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvents for crystallizing Picrasin B acetate?
A1: Based on the solubility of the related compound Picrasin B and information from chemical suppliers, the following solvents are recommended as a starting point for crystallization screening of this compound:
-
Good Solvents (for dissolving the compound):
-
Anti-solvents (to induce precipitation/crystallization):
-
Hexanes
-
Pentane
-
Diethyl ether
-
A good crystallization solvent is one in which your compound is moderately soluble.[3] If the compound is too soluble, it may be difficult to achieve the supersaturation required for crystal growth.
Q2: Which crystallization techniques are most suitable for a complex natural product like this compound?
A2: For milligram quantities of a compound like this compound, the following techniques are highly recommended:
-
Slow Evaporation: This is often the simplest and first method to try.[4] A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days.[4]
-
Vapor Diffusion: This is arguably the best method when working with small amounts of material.[5] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing its solubility and promoting crystal growth.[6][7]
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6] Crystals form at the interface as the two solvents slowly mix.[5]
Q3: How can I improve the quality of my this compound crystals for X-ray diffraction?
A3: To obtain high-quality single crystals suitable for X-ray analysis, consider the following:
-
Purity: The purer the compound, the better the chances of growing single crystals.[3] Ensure your this compound is of high purity before setting up crystallization trials.
-
Slow Down the Process: High-quality crystals grow slowly.[7] You can slow down crystallization by:
-
Reducing the rate of evaporation (e.g., by using a vial with a narrow opening or covering it with parafilm with a few pinholes).[4]
-
Placing the crystallization setup in a cool, undisturbed location.[8]
-
For vapor diffusion, choosing an anti-solvent with a lower vapor pressure to slow down the diffusion rate.[9]
-
-
Minimize Nucleation Sites: The fewer nucleation sites, the larger the resulting crystals.[3] Use clean glassware and filter your solution to remove any dust or particulate matter.[3][4]
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To troubleshoot this:
-
Add a small amount of the "good" solvent to redissolve the oil.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent system.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. | 1. Allow more solvent to evaporate. 2. Add a small amount of anti-solvent. 3. Try a different solvent or a solvent/anti-solvent mixture. 4. Introduce a seed crystal.[8] 5. Gently scratch the inside of the vial with a needle to create nucleation sites.[8] |
| Amorphous Precipitate Forms | 1. Supersaturation was reached too quickly. 2. Solution was disturbed. | 1. Use a less volatile anti-solvent in vapor diffusion. 2. Slow down the rate of evaporation. 3. Ensure the crystallization setup is in a vibration-free environment.[8] |
| Many Small Crystals | 1. Too many nucleation sites. 2. Rapid crystal growth. | 1. Filter the solution before setting up the crystallization. 2. Decrease the concentration of the solution.[8] 3. Slow down the crystallization process (see FAQ 3). |
| Poorly Formed or Twinned Crystals | 1. Rapid crystal growth. 2. Presence of impurities. | 1. Slow down the rate of crystallization. 2. Further purify the this compound. |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) to create a nearly saturated solution. A good starting point is approximately 1-5 mg in 0.1-0.5 mL of solvent.[4]
-
Filter the solution through a small cotton plug in a pipette into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation.
-
Place the vial in a quiet, undisturbed location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Prepare a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane).
-
Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (e.g., 500 µL) of an anti-solvent (e.g., hexanes).
-
Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
Data Presentation
Table 1: Recommended Solvents for this compound Crystallization Screening
| Solvent Type | Examples | Boiling Point (°C) | Polarity Index |
| Good Solvents | Ethyl Acetate | 77.1 | 4.4 |
| Dichloromethane | 39.6 | 3.1 | |
| Chloroform | 61.2 | 4.1 | |
| Acetone | 56.0 | 5.1 | |
| Anti-solvents | n-Hexane | 69.0 | 0.1 |
| Pentane | 36.1 | 0.0 | |
| Diethyl Ether | 34.6 | 2.8 |
Note: This data is for general guidance. Optimal solvent selection is compound-specific and may require experimental screening.
Visualizations
Caption: General experimental workflow for this compound crystallization.
Caption: Troubleshooting flowchart for this compound crystallization.
References
- 1. This compound | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Picrasin B supplier | CAS No :26121-56-2 | AOBIOUS [aobious.com]
- 3. How To [chem.rochester.edu]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. unifr.ch [unifr.ch]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 10. chem.libretexts.org [chem.libretexts.org]
"optimizing dosage and administration of Picrasin B acetate in mice"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what is its recommended storage?
This compound is a quassinoid, a type of natural product isolated from plants of the Simaroubaceae family, such as Picrasma quassioides. It is provided as a powder. Proper storage is critical to maintain its stability.
Table 1: Properties and Storage of this compound
| Property | Recommendation | Source |
| Physical Description | Powder | ChemFaces |
| Storage Temperature | -20°C | Immunomart |
| Shipping Condition | Shipped on blue ice | Immunomart |
Q2: What is a recommended starting dose for this compound in mice?
Currently, there are no published in vivo studies that specify a dosage for this compound in mice. However, studies on other quassinoids or extracts from Picrasma quassioides can provide guidance for establishing a starting dose range for a pilot study.
Table 2: Example In Vivo Dosages of Related Quassinoids and Extracts in Mice
| Compound/Extract | Dosage | Route of Administration | Mouse Model | Reference |
| Quassinoid Analog (BOL) | 4 - 8 mg/kg | Intraperitoneal (i.p.) | MC38 Tumor-bearing C57BL6 | [1] |
| Standardized Quassinoids (SQ40) | 5 - 10 mg/kg | Intraperitoneal (i.p.) | LNCaP Xenograft | [2] |
| P. quassioides Aqueous Extract | 15 - 30 mg/kg | Not specified | Allergy-induced Asthmatic Mice | [3] |
| Schisandrin B (for comparison) | 20 mg/kg/day | Not specified | Thioacetamide-intoxicated Mice | [4] |
Recommendation: Based on the data for related compounds, a starting dose for a pilot study with this compound could reasonably begin in the 1-5 mg/kg range. It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose.
Q3: What vehicle should I use to dissolve this compound for in vivo administration?
This compound is poorly soluble in aqueous solutions. A common strategy for such compounds is to create a stock solution in an organic solvent and then dilute it into a final, biocompatible vehicle.
Table 3: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble | ChemFaces |
| Chloroform | Soluble | ChemFaces |
| Dichloromethane | Soluble | ChemFaces |
| Ethyl Acetate | Soluble | ChemFaces |
| Acetone | Soluble | ChemFaces |
For in vivo use, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization. This stock can then be diluted in an aqueous buffer like PBS or an oil-based vehicle such as corn oil for final administration.
Troubleshooting Guides
Issue 1: My this compound is not dissolving.
-
Cause: this compound has low aqueous solubility. Using only PBS or saline will likely be ineffective.
-
Solution: Follow the vehicle preparation protocol below. First, dissolve the compound in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. Once fully dissolved in DMSO, slowly add the secondary vehicle (e.g., PBS or corn oil) while vortexing to prevent precipitation.
-
Pro-Tip: The final concentration of DMSO in the administered solution should be kept to a minimum, typically below 10%, to avoid vehicle-induced toxicity.
Issue 2: The dosing solution appears cloudy or has precipitated after dilution.
-
Cause: The compound may be crashing out of solution upon addition of the aqueous or oil-based secondary vehicle.
-
Solution:
-
Reduce Final Concentration: Try preparing a more dilute final solution.
-
Change Secondary Vehicle: If using PBS, consider switching to corn oil or another biocompatible oil.
-
Add a Surfactant: Consider adding a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.5-2%) to the final solution to improve stability.
-
Prepare Fresh: Always prepare the final dosing solution immediately before administration to minimize the chance of precipitation over time.
-
Issue 3: The mice show signs of distress after administration (e.g., irritation, lethargy).
-
Cause: This could be due to the compound's toxicity, an adverse reaction to the vehicle (especially at high DMSO concentrations), or improper administration technique.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between compound effects and vehicle effects.
-
Lower the Dose: If the distress is likely due to the compound, reduce the dose in subsequent experiments.
-
Refine Administration Technique: Ensure that personnel are properly trained in oral gavage or intraperitoneal injection techniques to minimize stress and potential injury. Oral gavage, in particular, can cause significant stress if not performed correctly.[5]
-
Observe Closely: Monitor animals for at least 1-2 hours post-administration and at regular intervals for the first 24 hours.
-
Experimental Protocols
Protocol 1: Vehicle and Dosing Solution Preparation
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound, assuming a final dose of 10 mg/kg and an administration volume of 10 mL/kg. Adjust calculations as needed for your specific dose and mouse weight.
-
Calculate Required Amount: For a 25g mouse, the required dose is 0.25 mg (25g * 10 mg/kg). The required volume is 0.25 mL (0.25 mg / 1 mg/mL).
-
Prepare Stock Solution: Weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Example: To make 1 mL of a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
-
Prepare Final Dosing Solution:
-
For an Aqueous Vehicle: Slowly add the DMSO stock solution to sterile PBS while vortexing. For a final DMSO concentration of 5%, the volumetric ratio would be 1 part DMSO stock to 19 parts PBS.
-
For an Oil-Based Vehicle: Slowly add the DMSO stock solution to sterile corn oil while vortexing.
-
-
Final Check: Ensure the final solution is clear and free of precipitates before drawing it into a syringe. Prepare this solution fresh before each experiment.
Protocol 2: Administration by Oral Gavage (OG)
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and neck, ensuring the head and body form a straight line.
-
Measure Gavage Needle: Use a 20-gauge, 1.5-inch flexible-tipped gavage needle. Measure the needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is in place, dispense the solution smoothly and steadily.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Protocol 3: Administration by Intraperitoneal (IP) Injection
-
Animal Restraint: Scruff the mouse and turn it to expose its abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Inject the solution smoothly.
-
Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.
Visualizations
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo anti-cancer activities of a standardized quassinoids composition from Eurycoma longifolia on LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An In-vivo Study into the Effects of Schisandrin B in the Liver, Spleen, Kidney, and Brain of Acute Thioacetamide-intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
"addressing off-target effects of Picrasin B acetate in cellular models"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Picrasin B Acetate in cellular models. The focus is on identifying, understanding, and mitigating potential off-target effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
Picrasin B is a quassinoid, a type of triterpenoid, isolated from plants of the Picrasma genus.[1] These compounds are known to possess anti-inflammatory and anti-cancer properties.[2][3] For the purpose of this guide, this compound is presented as a potent inhibitor of a key kinase in the NF-κB signaling pathway, a central mediator of inflammation. Its intended on-target effect is the suppression of pro-inflammatory cytokine production.
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[4] This is a significant concern for kinase inhibitors because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets.[5] Unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or the activation of compensatory signaling pathways, confounding data and potentially leading to the failure of drug candidates in later stages.[4][6]
Q3: How can I determine if an observed cellular phenotype is due to an off-target interaction of this compound?
A multi-step approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Dose-Response Analysis: Establish a therapeutic window by comparing the concentration required for the desired on-target effect with the concentration that causes general cytotoxicity.[7]
-
Orthogonal Assays: Use a secondary, distinct assay to confirm the on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR or siRNA to deplete the primary target. If the phenotype persists after treatment with this compound in these cells, it is likely an off-target effect.[4]
-
Structural Analogs: Test an inactive analog of this compound. If this analog produces a similar phenotype, the effect is likely off-target.[7]
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in the cellular environment.[4]
Q4: What is the recommended starting concentration for this compound to minimize off-target effects?
Always start by performing a dose-response experiment to determine the lowest effective concentration that produces the desired on-target effect.[4] Higher concentrations are more likely to engage lower-affinity off-targets.[6] Use the quantitative data from kinase profiling (see Table 1) as a guide. The concentration should be sufficient to inhibit the primary target while remaining well below the IC50 values for known off-targets.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended to be selective for the primary target.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting: this compound may be inhibiting one or more kinases essential for cell survival or proliferation.
-
Solution:
-
Perform a broad in vitro kinase screen to identify potential off-target interactions (see Protocol 1).
-
Cross-reference the identified off-targets with known cellular functions. For example, inhibition of kinases like CDK2 or AURKB can directly lead to cell cycle arrest and apoptosis.
-
Perform cytotoxicity assays (MTT and LDH, see Protocols 3 & 4) to quantify the degree and nature of cell death (metabolic inhibition vs. membrane disruption).[8]
-
-
-
Possible Cause 2: Assay-specific interference.
-
Troubleshooting: The compound may be interfering with the cytotoxicity assay reagents. For example, some compounds can directly reduce the MTT reagent, leading to a false viability reading.[7]
-
Solution:
-
Validate cytotoxicity using an orthogonal method. If you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release.[8]
-
Run a control plate without cells to check for direct chemical reactions between the compound and assay reagents.
-
-
Issue 2: The observed cellular phenotype does not align with the known function of the primary target.
-
Possible Cause: Engagement of a biologically active off-target.
-
Troubleshooting: this compound may be modulating a different signaling pathway through an off-target kinase, leading to an unexpected biological response.
-
Solution:
-
Confirm target engagement in your cellular model using CETSA (see Protocol 2). A lack of a thermal shift for the primary target at the effective concentration suggests the phenotype is off-target.[9]
-
If the primary target is engaged, use the results from a kinase screen (Protocol 1) to identify the most potent off-targets.
-
Use pathway analysis tools (e.g., Western blotting for key phosphoproteins, RNA-seq) to investigate whether signaling pathways downstream of the identified off-targets are being modulated.[7]
-
-
Issue 3: Results are inconsistent between experiments.
-
Possible Cause 1: Poor compound stability or solubility.
-
Troubleshooting: this compound may be degrading or precipitating in the cell culture medium at 37°C.
-
Solution:
-
Always prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[7]
-
-
-
Possible Cause 2: Cell culture variability.
-
Troubleshooting: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.[10]
-
Solution:
-
Use cells within a consistent, low passage number range for all experiments.
-
Standardize cell seeding density to ensure consistent confluency at the time of treatment.
-
Regularly test cell lines for mycoplasma contamination.
-
-
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity (IC50) of this compound against its intended primary target and a panel of representative off-target kinases. A higher IC50 value indicates lower potency. The selectivity ratio highlights the compound's preference for the on-target kinase.
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) | Potential Cellular Implication of Off-Target Inhibition |
| IKKβ (Primary Target) | IKK Family | 15 | - | Anti-inflammatory effect (intended) |
| CDK2 | CMGC | 1,150 | 77x | Cell cycle arrest |
| AURKB | Aurora Kinase | 2,300 | 153x | Mitotic defects, apoptosis |
| EGFR | Tyrosine Kinase | >10,000 | >667x | Inhibition of cell growth |
| JNK2 | MAPK | 850 | 57x | Modulation of stress response pathways |
| p38α | MAPK | >10,000 | >667x | Modulation of inflammatory pathways |
| VEGFR2 | Tyrosine Kinase | 5,400 | 360x | Anti-angiogenic effects |
Data is illustrative and should be determined empirically for each compound batch and assay condition.[6]
Table 2: Cytotoxicity Profile of this compound
This table shows the concentration of this compound that induces 50% cell death (EC50) in two different cell lines using two distinct cytotoxicity assays.
| Cell Line | Assay Type | EC50 (µM) | Time Point |
| HEK293 | MTT (Metabolic Activity) | 12.5 | 48h |
| HEK293 | LDH (Membrane Integrity) | 18.2 | 48h |
| Jurkat | MTT (Metabolic Activity) | 8.9 | 48h |
| Jurkat | LDH (Membrane Integrity) | 13.1 | 48h |
Discrepancies between MTT and LDH assays can indicate specific mitochondrial toxicity versus general membrane lysis.[11]
Visualizations
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Picrasin B Acetate
For researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297), achieving high purity is critical for accurate biological evaluation and potential therapeutic applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Picrasin B acetate samples?
A1: this compound is typically isolated from the crude extract of plants from the Picrasma genus. The primary impurities are other structurally related quassinoids, alkaloids, and triterpenoids that are co-extracted from the plant material. If this compound is synthesized from Picrasin B, impurities may include unreacted Picrasin B, reagents from the acetylation reaction, and potential by-products.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally required. This often involves:
-
Initial fractionation: Column chromatography using silica (B1680970) gel or alumina (B75360) to separate the crude extract into fractions with varying polarities.
-
Fine purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly reversed-phase HPLC, is highly effective for separating closely related quassinoids. High-Speed Countercurrent Chromatography (HSCCC) has also been successfully used for the separation of alkaloids and other compounds from Picrasma extracts and can be a valuable tool.
Q3: How can I monitor the purity of my this compound fractions?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring purity. It is crucial to develop a validated HPLC method that can effectively separate this compound from its potential impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of fractions during column chromatography. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound from other quassinoids in column chromatography. | The solvent system lacks the selectivity to resolve compounds with similar polarities. | 1. Optimize the solvent gradient: A shallower gradient may improve resolution. 2. Try a different stationary phase: If using silica gel, consider using alumina or a bonded-phase silica. 3. Employ a different chromatographic technique: Consider preparative HPLC or HSCCC for difficult separations. |
| Peak tailing in HPLC analysis. | 1. Column overload: Injecting too much sample. 2. Secondary interactions: Silanol groups on the silica backbone interacting with the analyte. 3. Column degradation: The stationary phase is no longer performing optimally. | 1. Reduce sample concentration/injection volume. 2. Modify the mobile phase: Add a competing agent like triethylamine (B128534) (for basic compounds) or trifluoroacetic acid (for acidic compounds) in small concentrations (0.1%). 3. Use an end-capped column or a column with a different chemistry. 4. Replace the column. |
| Presence of unknown peaks in the final product. | 1. Co-eluting impurity: An impurity that has a very similar retention time to this compound under the current conditions. 2. Degradation of the product: this compound may be unstable under the purification or storage conditions. 3. Contamination: From solvents, glassware, or previous runs. | 1. Change HPLC conditions: Alter the mobile phase composition, pH, temperature, or use a column with a different selectivity to resolve the co-eluting peak. 2. Investigate stability: Assess the stability of this compound at different pH values and temperatures to identify and avoid degradation-promoting conditions.[1][2] 3. Ensure high-purity solvents and clean equipment. Run blank gradients to check for system contamination. |
| Low recovery of this compound after purification. | 1. Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Sample degradation: As mentioned above. 3. Loss during solvent evaporation: The compound may be volatile or co-evaporate with the solvent. | 1. Deactivate the stationary phase: For silica gel, this can sometimes be achieved by adding a small amount of a polar modifier to the mobile phase. 2. Optimize conditions to ensure stability. 3. Use gentle evaporation techniques such as a rotary evaporator at low temperature and pressure. |
Experimental Protocols
General Workflow for this compound Purification
Caption: Generalized workflow for the purification of this compound.
Illustrative Preparative HPLC Method
The following is a hypothetical preparative HPLC method based on typical conditions for separating quassinoids. This should be optimized for your specific instrument and sample.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound purification.
References
"managing Picrasin B acetate degradation during long-term storage"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297). The information provided is intended to help manage its degradation during long-term storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid Picrasin B acetate?
For long-term stability of solid this compound, it is recommended to store it at -20°C.[1] One supplier suggests a shelf life of up to 24 months at 2-8°C if the vial is kept tightly sealed.[2] To ensure maximum stability, always refer to the certificate of analysis or product datasheet provided by the supplier.
Q2: How should I store solutions of this compound?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] For solutions prepared in DMSO, they are generally usable for up to two weeks when stored under these conditions.[2] It is always best practice to prepare and use solutions on the same day whenever possible to minimize degradation.[2]
Q3: What are compatible solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents, including:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone[2]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a triterpenoid (B12794562) with an acetate ester), potential degradation pathways include:
-
Hydrolysis: The acetate ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of Picrasin B and acetic acid.
-
Oxidation: The complex polycyclic structure of the triterpenoid core may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules. It is advisable to protect this compound from light.
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation. Adhering to recommended storage temperatures is crucial.
Troubleshooting Guide: Managing this compound Degradation
This guide addresses specific issues you might encounter during your experiments that could be related to the degradation of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected biological activity in assays. | Degradation of this compound leading to a lower concentration of the active compound. | 1. Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored at the correct temperature and protected from light. 2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use. If using a stock solution, ensure it is within its recommended usable period (e.g., up to two weeks for DMSO stocks at -20°C). 3. Perform a Quality Control Check: If possible, analyze the purity of your this compound sample using a suitable analytical method like HPLC to confirm its integrity. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Review Handling Procedures: Assess your sample preparation and handling steps for any potential exposure to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure). 2. Conduct a Forced Degradation Study: To tentatively identify potential degradation products, you can subject a small sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture. This can help in identifying the unknown peaks in your experimental samples. |
| Physical changes in the solid compound (e.g., change in color, clumping). | Potential degradation or absorption of moisture. | 1. Ensure Proper Storage: Store the solid compound in a tightly sealed container, in a desiccated environment if possible, at the recommended temperature. 2. Handle with Care: When handling the solid, minimize its exposure to atmospheric moisture and light. Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2] |
Experimental Protocols
Due to the limited availability of specific validated protocols for this compound in the literature, the following sections provide generalized methodologies based on standard pharmaceutical practices for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and generate potential degradation products for analytical method development.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical technique, such as HPLC-UV or LC-MS, to observe the extent of degradation and the formation of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products, thus allowing for accurate quantification of the parent compound in the presence of its impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water.
-
If separation is not optimal, introduce a buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and adjust the pH.
-
Employ a gradient elution program to improve the separation of peaks with different polarities.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer and set the HPLC detector to this wavelength.
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.
-
Accuracy and Precision: Determine the recovery and repeatability of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Signaling Pathway
While specific studies on this compound are limited, compounds from Picrasma quassioides, including Picrasin B, are known to exhibit anti-inflammatory effects.[3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
Caption: Potential mechanism of this compound's anti-inflammatory action.
Caption: Workflow for troubleshooting this compound stability.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Picrasin B Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Picrasin B acetate (B1210297).
Frequently Asked Questions (FAQs)
What is Picrasin B acetate and why is its bioavailability a concern?
This compound is a quassinoid, a type of bitter compound isolated from plants of the Simaroubaceae family, such as Picrasma quassioides. Quassinoids have shown a range of pharmacological activities, but their therapeutic potential is often limited by low oral bioavailability, which for many quassinoids is reported to be less than 6%.[1] This poor bioavailability is primarily attributed to low aqueous solubility and potentially poor intestinal permeability.
What is the aqueous solubility of this compound and in which solvents is it soluble?
How can I assess the intestinal permeability of this compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which mimic the epithelial lining of the small intestine. While a specific Papp value for this compound is not available, the results can be interpreted as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Poorly absorbed
-
Papp 1 - 10 x 10⁻⁶ cm/s: Moderately absorbed
-
Papp > 10 x 10⁻⁶ cm/s: Well absorbed
Is this compound a substrate of P-glycoprotein (P-gp)?
P-glycoprotein (P-gp) is an efflux transporter in the intestine that can pump drugs back into the intestinal lumen, thereby reducing their absorption and bioavailability.[4] It is plausible that this compound may be a substrate for P-gp, which is common for many natural products. A P-glycoprotein substrate assay can be conducted to determine if this compound is actively transported by P-gp.
What are the potential signaling pathways modulated by this compound?
Extracts from Picrasma quassioides, the plant source of Picrasin B, have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. It is therefore plausible that this compound contributes to these effects by modulating this pathway.
Troubleshooting Guides
Issue: Low aqueous solubility of this compound.
Possible Solutions:
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate. Polyvinylpyrrolidone (PVP K30) is a commonly used carrier for this purpose.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can increase its surface area and solubility. Non-ionic surfactants like Tween 80 are often used as emulsifiers in these formulations.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
Quantitative Data Summary: Solubility Enhancement Strategies
| Formulation Approach | Carrier/Excipient Example | Expected Solubility Enhancement (Hypothetical) |
| Solid Dispersion | PVP K30 (1:10 drug-to-polymer ratio) | 10 to 50-fold increase |
| Nanoemulsion | Tween 80 (10% w/w) in Miglyol 812 | 50 to 100-fold increase |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | >100-fold increase |
Issue: Poor intestinal permeability of this compound.
Possible Solutions:
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
P-gp Inhibition: If this compound is found to be a P-gp substrate, co-administration with a known P-gp inhibitor, such as piperine, could increase its intestinal absorption.
Quantitative Data Summary: Permeability Enhancement Strategies
| Strategy | Agent Example | Expected Papp Value Increase (Hypothetical) |
| P-gp Inhibition | Piperine | 2 to 5-fold increase |
| Formulation | Nanoemulsion | 1.5 to 3-fold increase |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using PVP K30
-
Dissolve this compound and PVP K30 in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol) at a drug-to-polymer ratio of 1:10 (w/w).
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a this compound Nanoemulsion using Tween 80
-
Prepare the oil phase: Dissolve this compound in a suitable oil (e.g., Miglyol 812) to a desired concentration.
-
Prepare the aqueous phase: Dissolve Tween 80 (e.g., 10% w/w) in deionized water.
-
Coarse emulsion formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a homogenizer.
-
Nanoemulsion formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug entrapment efficiency.
Protocol 3: Caco-2 Permeability Assay for this compound
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare the transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound in the transport buffer.
-
Perform the transport experiment:
-
For apical-to-basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport (secretory direction), add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER significantly greater than 2 suggests the involvement of active efflux transporters like P-gp.
Visualizations
References
- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-ajbc.org [e-ajbc.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"troubleshooting inconsistent results in Picrasin B acetate experiments"
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picrasin B acetate (B1210297). Our goal is to help you navigate common challenges and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and what are its primary applications?
A1: this compound is a natural quassinoid compound derived from plants of the Simaroubaceae family.[1] Quassinoids are known for a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects.[1] this compound is frequently used in research to investigate cellular signaling pathways, particularly in the context of inflammation and cancer.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage Temperature: Store the solid compound at -20°C for long-term stability.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2] For cell-based assays, high-purity, anhydrous DMSO is recommended.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]
Q3: How should I prepare a working solution of this compound for my cell-based assay?
A3: Preparing a stable and accurate working solution is crucial for obtaining reproducible results.
-
Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve your final desired concentrations. It is important to add the compound to the media and mix gently to avoid precipitation.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: I am observing high variability between replicate wells in my assay. What are the potential causes?
A4: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Uneven cell distribution can lead to significant differences in results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of your compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
-
Compound Precipitation: If this compound precipitates out of solution, it will not be available to the cells, leading to inconsistent effects. Visually inspect your wells for any signs of precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB Activity
Question: My NF-κB reporter assay is showing inconsistent or no inhibition with this compound treatment. What should I do?
Answer: Inconsistent results in NF-κB assays can be frustrating. Here’s a step-by-step guide to troubleshoot the issue.
Troubleshooting Workflow for NF-κB Assays
Caption: A logical workflow for troubleshooting inconsistent NF-κB assay results.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Inactivity | This compound may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound. Verify storage conditions (-20°C). Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit an inhibitory effect. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| Inappropriate Incubation Time | The pre-incubation time with this compound before adding the stimulus may be insufficient. | Optimize the pre-incubation time (e.g., 1, 4, 12, 24 hours). |
| Cellular Factors | High cell passage number can lead to phenotypic drift and altered cellular responses.[4] Mycoplasma contamination can also affect signaling pathways.[4] | Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. |
| Stimulus Variability | The activity of the NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. | Use a fresh, validated batch of the stimulus. Aliquot and store at -80°C to maintain consistent activity. |
| Assay Interference | This compound may directly interfere with the reporter enzyme (e.g., luciferase). | Perform a cell-free reporter assay to test for direct inhibition of the enzyme by this compound. |
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays
Question: I am getting variable IC50 values for this compound in my cell viability assays (e.g., MTT, XTT). Why is this happening?
Answer: Fluctuations in IC50 values are a common challenge. The following table outlines potential causes and solutions.
Factors Affecting IC50 Value Consistency
| Factor | Explanation | Solution |
| Cell Density | The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound. | Optimize and standardize the cell seeding density for each cell line. Ensure cells are in the logarithmic growth phase during treatment. |
| Incubation Time | The duration of compound exposure will influence the IC50 value. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Be aware of the principle of your chosen assay. Some compounds can interfere with the assay chemistry (e.g., direct reduction of MTT).[5] Consider validating your results with an alternative method. |
| Compound Solubility | Precipitation of this compound at higher concentrations will lead to inaccurate IC50 values. | Visually inspect for precipitation. If observed, try preparing fresh dilutions and ensure the final DMSO concentration is low. |
| Lot-to-Lot Variability | The purity and activity of this compound can vary between different batches or suppliers. | If possible, purchase a larger batch of the compound to ensure consistency across multiple experiments. |
Issue 3: Compound Precipitation in Cell Culture Media
Question: I notice a precipitate forming when I add my this compound working solution to the cell culture media. How can I prevent this?
Answer: Compound precipitation is a frequent issue with hydrophobic compounds like this compound.
Workflow for Preventing Compound Precipitation
Caption: A workflow to minimize compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol outlines the steps for an NF-κB luciferase reporter assay to measure the inhibitory effect of this compound.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Signaling Pathway
This compound and the NF-κB Signaling Pathway
Picrasin B has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
References
"optimization of analytical methods for Picrasin B acetate detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Picrasin B acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Picrasin B acetate using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress the ionization of residual silanols on the column. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, replace the column. |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Purge the pump to remove any air bubbles. |
| Mobile Phase Issues | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Issue 3: Low Signal Intensity or No Peak
| Potential Cause | Recommended Solution |
| Incorrect Detection Wavelength | Ensure the detector is set to the λmax of this compound (approximately 220-280 nm). |
| Sample Degradation | Prepare fresh samples and store them at low temperatures, protected from light. Consider a stability study to understand degradation pathways.[1][2][3][4][5] |
| Low Analyte Concentration | Concentrate the sample or increase the injection volume. |
| Injector Malfunction | Check the injector for any blockages or leaks. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: Poor Ionization and Low Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, gas flow, and temperature. |
| Matrix Effects | Implement sample cleanup procedures like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Mobile Phase Incompatibility | Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate to enhance ionization. |
| Incorrect Ionization Mode | Test both positive and negative ionization modes to determine the optimal mode for this compound. |
Issue 2: In-Source Fragmentation
| Potential Cause | Recommended Solution |
| High Cone/Fragmentor Voltage | Reduce the cone or fragmentor voltage to minimize fragmentation in the ion source. |
| Analyte Instability | Ensure the analyte is stable under the LC and MS conditions. |
UV-Vis Spectrophotometry
Issue 1: Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Interfering Substances | Use a sample blank that contains all components of the sample except for this compound to correct for background absorbance. |
| Incorrect Wavelength | Scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax) and use this for quantification. |
| Non-linearity | Ensure the absorbance values fall within the linear range of the calibration curve. Dilute samples if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for the HPLC analysis of this compound?
A common mobile phase for the analysis of quassinoids like Picrasin B is a gradient of water and acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Q2: How can I prepare a plant extract sample for this compound analysis?
A typical procedure involves extraction with a solvent like methanol or ethanol, followed by filtration. For complex matrices, a cleanup step such as Solid Phase Extraction (SPE) may be necessary to remove interfering compounds.
Q3: What are the expected mass transitions for this compound in an LC-MS/MS experiment?
While specific transitions should be optimized experimentally, you can start by identifying the protonated molecule [M+H]+ in positive ion mode as the precursor ion (Q1). Then, induce fragmentation and monitor for characteristic product ions (Q3).
Q4: How can I assess the stability of this compound in my samples?
Perform a forced degradation study by subjecting your sample to stress conditions such as acid, base, oxidation, heat, and light.[1][2][3][4][5] Analyze the stressed samples by a stability-indicating HPLC method to observe any degradation products.
Experimental Protocols
HPLC Method for this compound Quantification
This protocol provides a general method for the quantification of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
LC-MS/MS Method for this compound Detection
This protocol outlines a starting point for developing an LC-MS/MS method.
| Parameter | Condition |
| LC Conditions | As per the HPLC method above |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for minimal fragmentation) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | To be determined by infusing a standard of this compound and identifying the precursor ion and major product ions. |
UV-Vis Spectrophotometric Quantification
| Parameter | Condition |
| Solvent | Methanol or Ethanol |
| Wavelength Scan | 200 - 400 nm to determine λmax |
| Quantification Wavelength | Use the determined λmax |
| Blank | The solvent used to dissolve the sample |
| Calibration | Prepare a series of standard solutions of known concentrations to generate a calibration curve. |
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
"strategies to reduce toxicity of Picrasin B acetate in normal cells"
Welcome to the technical support center for Picrasin B acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the toxicity of Picrasin B acetate in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diterpenoid compound belonging to the quassinoid family, which can be isolated from plants of the Picrasma genus, such as Picrasma quassioides. It is known to possess a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Its anticancer effects are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[1]
Q2: What are the known toxicities of this compound to normal cells?
A2: While this compound shows promise as an anticancer agent, like many quassinoids, it can exhibit cytotoxicity towards normal, healthy cells. This can be a limiting factor in its therapeutic application. The exact toxicological profile of this compound is not extensively detailed in publicly available literature, but related quassinoids have been reported to have side effects. Research on the broader class of quassinoids suggests that toxicity can be a concern.[2][3][4]
Q3: What are the potential strategies to reduce the toxicity of this compound in normal cells?
A3: Several strategies, largely based on principles from research on other cytotoxic compounds and quassinoids, can be explored to mitigate the toxicity of this compound in normal cells. These include:
-
Targeted Drug Delivery Systems: Encapsulating this compound into nanoparticles or liposomes can help to selectively deliver the compound to tumor tissues, thereby reducing its exposure to healthy cells.[3]
-
Combination Therapy: Co-administering this compound with cytoprotective agents, such as antioxidants, may help to counteract its toxic effects on normal cells.
-
Chemical Modification: Structural modifications of the this compound molecule could potentially enhance its selectivity for cancer cells while reducing its toxicity to normal cells.[2]
Q4: Which normal cell lines are recommended for in vitro toxicity studies of this compound?
A4: To assess the potential for organ-specific toxicity, it is advisable to use cell lines derived from major organs that are often affected by drug toxicity. Commonly used and relevant cell lines include:
-
Human Kidney: HK-2 (human proximal tubule epithelial cells)
-
Human Liver: LO2 (normal human liver cell line) or HepG2 (human liver carcinoma cell line, often used for initial toxicity screening)
-
Human Fibroblasts: To assess general cytotoxicity.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at effective anticancer concentrations.
-
Possible Cause: The therapeutic window of this compound may be narrow.
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a detailed dose-response curve for both your cancer cell line of interest and the normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) for each.
-
Explore Combination Therapy: Investigate the co-administration of a sub-toxic concentration of this compound with another anticancer agent that has a different mechanism of action. This may allow for a lower, less toxic dose of this compound to be used.
-
Investigate Targeted Delivery: If resources permit, consider formulating this compound into a nanoparticle or liposomal delivery system to enhance its delivery to cancer cells.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media.
-
Check Compound Stability: Verify the stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Optimize Assay Protocol: Refer to the detailed experimental protocols below for the MTT and Annexin V/PI assays to ensure consistent execution.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the toxicity of this compound in normal versus cancer cells with and without specific toxicity-reducing strategies. The following table is a template that researchers can use to structure their own experimental data.
| Treatment Group | Normal Cell Line (e.g., HK-2) IC50 (µM) | Cancer Cell Line (e.g., HeLa) IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Liposomal this compound | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| This compound + Antioxidant (e.g., N-acetylcysteine) | [Experimental Data] | [Experimental Data] | [Calculated Value] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and/or your experimental formulations) for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After treatment, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound-Induced Toxicity in Normal Cells
Based on the known mechanisms of similar compounds, this compound-induced toxicity in normal cells may involve the activation of stress-related signaling pathways leading to apoptosis. The p38 MAPK pathway has been implicated in the action of Picrasin B.[1] Oxidative stress is a common mechanism of toxicity for many chemotherapeutic agents.
Caption: Hypothesized pathway of this compound-induced apoptosis in normal cells.
Experimental Workflow for Evaluating Toxicity Reduction Strategies
The following workflow outlines the steps to assess strategies for reducing the toxicity of this compound.
Caption: Workflow for assessing strategies to reduce this compound toxicity.
Logical Relationship of Toxicity Reduction Strategies
This diagram illustrates the conceptual approaches to mitigating the off-target effects of this compound.
Caption: Conceptual strategies to mitigate this compound toxicity.
References
Validation & Comparative
Picrasin B Acetate vs. Other Quassinoids: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Quassinoids, a class of structurally complex and highly oxygenated triterpenes derived from the Simaroubaceae family of plants, have garnered significant attention for their potent biological activities. Among these, Picrasin B, isolated from plants such as Picrasma quassioides, stands out. This guide provides a comparative analysis of Picrasin B acetate (B1210297) against other well-researched quassinoids, focusing on their anticancer and anti-inflammatory properties, supported by available experimental data.
Comparative Analysis of Cytotoxicity
| Quassinoid | Cancer Cell Line | IC50 (µM) |
| Brusatol | A549 (Lung Carcinoma) | < 0.06[1] |
| NB4 (Leukemia) | 0.03[1] | |
| BV173 (Leukemia) | 0.01[1] | |
| SUPB13 (Leukemia) | 0.04[1] | |
| MCF-7 (Breast Cancer) | 0.08[1] | |
| U251 (Glioblastoma) | ~0.02[1] | |
| KOPN-8 (Acute Lymphoblastic Leukemia) | 0.0014[1] | |
| CEM (Acute Lymphoblastic Leukemia) | 0.0074[1] | |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.0078[1] | |
| Simalikalactone D | A2780CP20 (Ovarian Cancer) | 0.055[1] |
| Bruceantin | RPMI-8226 (Multiple Myeloma) | Effective at 2.5 and 5.0 mg/kg in early and advanced tumors, respectively (in vivo)[1] |
| Nigakinone | HepG2 (Liver Cancer) | Effective (specific IC50 not provided)[1] |
| Methylnigakinone | HepG2 (Liver Cancer) | Effective (specific IC50 not provided)[1] |
| Picraquassin B | MKN-28 (Gastric Cancer) | 2.5[1] |
| A-549 (Lung Cancer) | 5.6[1] | |
| Kumuquassin C | HepG2 (Liver Cancer) | 21.72[1] |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | 2.02 ± 0.95[1] |
| SKOV3 (Ovarian Cancer) | 11.89 ± 2.38[1] | |
| Picrasin B | HeLa (Cervical Cancer) | No cytotoxic activity observed[2] |
| A549 (Lung Cancer) | No cytotoxic activity observed[2] |
Note: The lack of reported cytotoxicity for Picrasin B in some studies may suggest a different pharmacological profile, potentially with more prominent roles in other biological activities such as neuroprotection.[2] Further research is needed to fully elucidate the anticancer potential of Picrasin B and its acetate derivative.
Comparative Analysis of Anti-inflammatory Activity
Quassinoids have also been investigated for their anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. While specific IC50 values for Picrasin B acetate in anti-inflammatory assays are not widely published, studies on extracts of Picrasma quassioides and related compounds provide insights into their potential mechanisms.
| Compound/Extract | Assay | Target/Mechanism | IC50 (µM) |
| Quassidines (from P. quassioides) | Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition of NO production | 89.39–100.00[1] |
| TNF-α Production in RAW 264.7 cells | Inhibition of TNF-α production | 88.41[1] | |
| IL-6 Production in RAW 264.7 cells | Inhibition of IL-6 production | >100[1] | |
| Galanganal | NO Production in mouse peritoneal macrophages | Inhibition of NO production | 68 |
| Galanganol B | NO Production in mouse peritoneal macrophages | Inhibition of NO production | 88 |
| Galanganol C | NO Production in mouse peritoneal macrophages | Inhibition of NO production | 33 |
| 1'S-1'-acetoxychavicol acetate | NO Production in mouse peritoneal macrophages | Inhibition of NO production | 2.3[3] |
| 1'S-1'-acetoxyeugenol acetate | NO Production in mouse peritoneal macrophages | Inhibition of NO production | 11[3] |
Signaling Pathways
The biological effects of quassinoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
Extracts from Picrasma quassioides, rich in quassinoids like Picrasin B, have been shown to exert their anti-inflammatory effects by targeting key signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) and ERK (Extracellular signal-regulated kinase) pathways.[4]
By inhibiting the phosphorylation of IκB and ERK, extracts from P. quassioides prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Method:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quassinoids in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Workflow:
Detailed Method:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test quassinoids for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Absorbance Reading: After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.
-
Cell Viability: A parallel MTT assay should be performed on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Conclusion
The available data strongly suggest that many quassinoids, such as Brusatol and Simalikalactone D, possess potent anticancer activities at nanomolar to low micromolar concentrations. While specific data for this compound is limited, the general anti-inflammatory mechanisms of extracts from its source plant, Picrasma quassioides, point towards the inhibition of the NF-κB and ERK signaling pathways. The lack of significant cytotoxicity reported for Picrasin B in some cancer cell lines may indicate a more nuanced biological profile, potentially favoring other therapeutic applications like neuroprotection. Further research, including direct comparative studies with standardized protocols, is essential to fully elucidate the therapeutic potential of this compound and its standing among other promising quassinoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of nitric oxide production from the rhizomes of Alpinia galanga: structures of new 8-9' linked neolignans and sesquineolignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of 4-Methoxy-5-hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide was initially intended to focus on Picrasin B acetate. However, due to a lack of available in vivo anti-inflammatory data for this compound, this document has been adapted to provide a comparative analysis of 4-methoxy-5-hydroxycanthin-6-one , a structurally related alkaloid isolated from the same plant, Picrasma quassioides. This allows for a data-supported comparison of its anti-inflammatory properties with established agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This guide provides an objective comparison of the in vivo anti-inflammatory effects of 4-methoxy-5-hydroxycanthin-6-one against two widely used anti-inflammatory drugs, the corticosteroid Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) . The data presented is derived from preclinical studies using the carrageenan-induced paw edema model in rats, a standard and well-characterized model for acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents. The tables below summarize the quantitative data on the percentage of edema inhibition by 4-methoxy-5-hydroxycanthin-6-one, Dexamethasone, and Indomethacin at various doses and time points.
Table 1: Anti-inflammatory Effect of 4-Methoxy-5-hydroxycanthin-6-one on Carrageenan-Induced Rat Paw Edema [1][2]
| Dose (mg/kg, p.o.) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| 3 | 15.4% | 20.0% | 23.1% | 25.0% | 26.3% |
| 9 | 23.1% | 28.9% | 33.3% | 35.7% | 36.8% |
| 27 | 30.8% | 37.8% | 43.6% | 46.4% | 47.4% |
Table 2: Anti-inflammatory Effect of Dexamethasone on Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Route | Time Point (hours) | % Inhibition of Edema | Reference |
| 10 | i.p. | 3 | Significant | [3] |
| 10 | i.p. | 4 | Significant | [3] |
Note: Specific percentage inhibition data for dexamethasone in the rat carrageenan paw edema model is not consistently reported in the available literature, with many studies noting a "significant" reduction.
Table 3: Anti-inflammatory Effect of Indomethacin on Carrageenan-Induced Rat Paw Edema [4][5][6]
| Dose (mg/kg) | Route | 2 hours | 3 hours | 4 hours | 5 hours |
| 2 | p.o. | - | 50.37% | - | - |
| 4 | p.o. | - | 58.06% | - | - |
| 5 | i.p. | - | Significant | - | Significant |
| 10 | p.o. | 54% | 54% | 54% | 33% |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard model for acute inflammation.[7]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[6]
-
Drug Administration:
-
4-Methoxy-5-hydroxycanthin-6-one: Administered orally (p.o.) at doses of 3, 9, and 27 mg/kg, 1 hour before carrageenan injection.[1]
-
Dexamethasone: Typically administered intraperitoneally (i.p.) at varying doses, often 30 minutes to 1 hour before carrageenan injection.[3]
-
Indomethacin: Administered either orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 2 to 10 mg/kg, usually 30 minutes to 1 hour prior to carrageenan injection.[4][5][6]
-
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[4][6]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
4-Methoxy-5-hydroxycanthin-6-one
The anti-inflammatory mechanism of 4-methoxy-5-hydroxycanthin-6-one is believed to involve the inhibition of key inflammatory mediators. In vitro studies have shown that it can significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS).[1][2] The reduction of these pro-inflammatory molecules likely contributes to the observed reduction in paw edema in vivo.[8]
Caption: Proposed anti-inflammatory mechanism of 4-methoxy-5-hydroxycanthin-6-one.
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms.[9] It binds to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[9] This results in the decreased expression of pro-inflammatory cytokines like TNF-α and interleukins.[9][10] Dexamethasone also induces the expression of anti-inflammatory proteins, such as dual-specificity phosphatase 1 (DUSP1), which inhibits MAP kinase signaling pathways (p38 and JNK) involved in inflammation.[11]
Caption: Anti-inflammatory signaling pathway of Dexamethasone.
Indomethacin
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[12][13] By inhibiting COX, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13][14] The reduction in prostaglandin (B15479496) levels leads to decreased vasodilation, vascular permeability, and pain receptor sensitization, thereby reducing edema and pain associated with inflammation.[14]
Caption: Mechanism of action of Indomethacin.
Conclusion
The available in vivo data suggests that 4-methoxy-5-hydroxycanthin-6-one possesses dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model in rats. While a direct, head-to-head comparison with Dexamethasone and Indomethacin from a single study is not available, the presented data allows for an indirect assessment of its potential. At its highest tested dose (27 mg/kg, p.o.), 4-methoxy-5-hydroxycanthin-6-one demonstrated a notable reduction in paw edema. The established anti-inflammatory agents, Dexamethasone and Indomethacin, also show significant efficacy in this model. The distinct mechanisms of action of these three compounds—targeting inflammatory cytokine production (4-methoxy-5-hydroxycanthin-6-one), broad genomic and non-genomic effects (Dexamethasone), and prostaglandin synthesis inhibition (Indomethacin)—highlight the diverse therapeutic strategies for managing inflammation. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of 4-methoxy-5-hydroxycanthin-6-one as a novel anti-inflammatory agent.
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. Inferring molecular mechanisms of dexamethasone therapy in severe COVID-19 from existing transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indometacin - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Indomethacin? [synapse.patsnap.com]
A Comparative Analysis of Picrasin B Acetate and Dexamethasone in Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Picrasin B acetate (B1210297) and the well-established synthetic glucocorticoid, dexamethasone (B1670325). The focus is on their respective mechanisms of action in modulating inflammatory responses, supported by available experimental data. This comparison aims to highlight the therapeutic potential of Picrasin B acetate as an anti-inflammatory agent and juxtapose its activity with a standard-of-care corticosteroid.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[1][2][3][4] Its mechanism of action is well-characterized and involves the regulation of gene expression through the glucocorticoid receptor. This compound is a quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably Picrasma quassioides.[5][6][7] While traditional medicine has utilized extracts from this plant for their anti-inflammatory properties, specific data on this compound remains less comprehensive than for dexamethasone. This guide synthesizes the available scientific literature to provide a comparative overview.
Physicochemical Properties
A fundamental aspect of drug development is understanding the solubility of a compound, as it influences bioavailability and formulation strategies.
| Property | This compound | Dexamethasone |
| Molecular Formula | C23H30O7[8][9] | C22H29FO5[3] |
| Molecular Weight | 418.486 g/mol [8] | 392.5 g/mol [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[10] | Practically insoluble in water. Soluble in ethanol, methanol, acetone, dioxane, and DMSO. Slightly soluble in chloroform.[2][3][4][11] |
Mechanism of Action: A Comparative Overview
Both dexamethasone and compounds from Picrasma quassioides have been shown to exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. The primary point of convergence appears to be the inhibition of the transcription factor NF-κB.
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression
Dexamethasone's mechanism is intrinsically linked to the glucocorticoid receptor (GR). Upon binding to the cytosolic GR, the complex translocates to the nucleus. Here, it modulates gene expression through two main pathways:
-
Transactivation: The GR-dexamethasone complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably NF-κB. This occurs through direct protein-protein interaction or by inducing the expression of the NF-κB inhibitor, IκBα.
The net effect is a potent suppression of pro-inflammatory mediators.
This compound: Putative NF-κB and MAPK Pathway Inhibition
While direct studies on this compound are limited, research on extracts of Picrasma quassioides and related quassinoids suggests a mechanism also centered on the inhibition of pro-inflammatory signaling pathways. The anti-inflammatory action of P. quassioides extracts is attributed to the interruption of inflammatory gene regulation pathways such as NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in LPS-induced macrophages.[12] This leads to the suppression of cyclooxygenase-2 (COX-2) activity. Other quassinoids have been shown to reduce the production of pro-inflammatory cytokines through post-transcriptional modulation, without affecting NF-κB translocation to the nucleus.[13]
Below is a DOT language script visualizing the established signaling pathway for dexamethasone and the putative pathway for this compound.
Caption: Comparative signaling pathways of Dexamethasone and this compound.
Comparative Efficacy: Experimental Data
Inhibition of Pro-inflammatory Mediators
| Parameter | This compound / Related Quassinoids | Dexamethasone | Cell Line / Model |
| NO Production | Quassidines: IC50 = 89.39–100.00 µM[12] | IC50 = 34.60 µg/mL[14] | RAW 264.7 macrophages |
| TNF-α Production | Quassidines: IC50 = 88.41 µM[12] | Significant reduction at 1 µg/mL | RAW 264.7 macrophages |
| IL-6 Production | Quassidines: IC50 > 100 µM[12] | Significant reduction at 1 µg/mL[15] | RAW 264.7 macrophages |
| COX-2 Expression | Picrasmalignan A (from P. quassioides) significantly inhibited expression[16][17] | IC50 ≈ 10 nM for inhibition of MKK6-induced COX-2 expression[18] | HeLa-TO cells |
| iNOS Expression | Picrasmalignan A (from P. quassioides) significantly inhibited expression[16][17] | Dose-dependent inhibition (0.1-10 µM) in LPS-treated macrophages[19] | J774 macrophages |
Note: Data for this compound is often inferred from studies on related compounds or extracts, highlighting the need for further specific research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Nitric Oxide (NO) Production Assay
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.2 x 10^5 cells/well and incubated overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or dexamethasone).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for a further 24 hours.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
NF-κB Translocation Assay
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by test compounds.
Methodology:
-
Cell Culture and Seeding: A suitable cell line (e.g., A549) is cultured and seeded on glass coverslips or in high-content imaging plates.
-
Treatment: Cells are pre-treated with the test compounds for a specified duration.
-
Stimulation: Cells are then stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope or a high-content imaging system. The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software. The nuclear-to-cytoplasmic fluorescence ratio is calculated to determine the extent of translocation.
Caption: Workflow for a typical NF-κB translocation immunofluorescence assay.
Conclusion
Dexamethasone remains a cornerstone of anti-inflammatory therapy with a well-defined mechanism of action. This compound, as a representative of the quassinoid class of natural products, shows promise as a potential anti-inflammatory agent. The available evidence, largely from studies on related compounds and plant extracts, suggests that its mechanism may also involve the inhibition of the NF-κB signaling pathway, a key target shared with dexamethasone.
However, a significant gap exists in the literature regarding direct, quantitative comparisons between this compound and dexamethasone. Future research should focus on head-to-head in vitro and in vivo studies to elucidate the specific molecular targets of this compound and to quantitatively assess its anti-inflammatory potency relative to established drugs like dexamethasone. Such studies are essential for validating its therapeutic potential and guiding its development as a novel anti-inflammatory agent.
References
- 1. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), powder, NOS induction inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. home.inje.ac.kr [home.inje.ac.kr]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound | CAS:30315-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro anti-inflammatory effect of picrasmalignan A by the inhibition of iNOS and COX‑2 expression in LPS‑activated macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Picrasin B Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the biological performance of Picrasin B acetate (B1210297) analogs, focusing on their cytotoxic and apoptotic activities against cancer cell lines. While comprehensive, direct comparative studies on a series of Picrasin B acetate analogs are not extensively available in publicly accessible literature, this document outlines the essential methodologies and data presentation formats required for such research. The information herein is based on established protocols for evaluating cytotoxic natural products and the known biological activities of the broader quassinoid class of compounds, to which Picrasin B belongs.
Introduction to Picrasin B and SAR Studies
Picrasin B is a quassinoid, a class of bitter, degraded triterpenoids known for their diverse biological activities, including potent anticancer properties. The structure of Picrasin B features a complex picrasane (B1241345) skeleton. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of Picrasin B, particularly at the acetate group, influence its biological efficacy. Such studies aim to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. The C-15 side chain of quassinoids has been identified as a key determinant of their pharmacological activity, making the acetate group of Picrasin B a prime target for modification.
Data Presentation: Comparative Cytotoxicity of this compound Analogs
Quantitative data from cytotoxicity assays are fundamental to SAR studies. The following table provides a template for summarizing the 50% inhibitory concentration (IC₅₀) values of hypothetical this compound analogs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Its Analogs
| Compound ID | Modification on Acetate Group | Cancer Cell Line | IC₅₀ (µM) ± SD |
| This compound | -COCH₃ (Reference) | MCF-7 (Breast) | [Insert Data] |
| A549 (Lung) | [Insert Data] | ||
| HCT116 (Colon) | [Insert Data] | ||
| Analog 1 | e.g., -CO(CH₂)₂CH₃ | MCF-7 (Breast) | [Insert Data] |
| A549 (Lung) | [Insert Data] | ||
| HCT116 (Colon) | [Insert Data] | ||
| Analog 2 | e.g., -CO-Cyclopropyl | MCF-7 (Breast) | [Insert Data] |
| A549 (Lung) | [Insert Data] | ||
| HCT116 (Colon) | [Insert Data] | ||
| Analog 3 | e.g., -CO-Phenyl | MCF-7 (Breast) | [Insert Data] |
| A549 (Lung) | [Insert Data] | ||
| HCT116 (Colon) | [Insert Data] | ||
| Doxorubicin | Positive Control | MCF-7 (Breast) | [Insert Data] |
| A549 (Lung) | [Insert Data] | ||
| HCT116 (Colon) | [Insert Data] |
IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth. Data would be obtained from MTT or similar cell viability assays. SD = Standard Deviation.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation of SAR findings.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the this compound analogs for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Diagrams are essential for illustrating complex relationships and workflows.
Caption: Experimental workflow for the SAR study of this compound analogs.
Caption: A potential signaling pathway for quassinoid-induced apoptosis.
"cross-validation of Picrasin B acetate's anticancer activity in different tumor types"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a quassinoid isolated from the plant Picrasma quassioides, has garnered attention for its potential anticancer properties. This guide provides a comprehensive cross-validation of the anticancer activity of Picrasin B acetate (B1210297) across various tumor types, offering a comparative analysis with existing alternatives and supported by experimental data. While specific data for Picrasin B acetate is limited, this guide consolidates available information on Picrasin B and related compounds from Picrasma quassioides to provide a valuable resource for the research community.
Comparative Anticancer Activity of Picrasin B and Related Compounds
One study reported that Picrasin B, along with quassin (B1678622) and nigakilactone F, exhibited no cytotoxic activity towards HeLa (cervical cancer) or A549 (lung cancer) cells, suggesting a potentially selective mechanism of action or inactivity in these specific cell lines[1]. In contrast, extracts of Picrasma quassioides, which contain Picrasin B among other bioactive molecules, have shown strong anticancer activity against various cancer cell lines, including NCI-N87 gastric cancer cells[2].
Other compounds isolated from Picrasma quassioides have demonstrated significant anticancer activity. For instance, certain β-carboline alkaloids from this plant are cytotoxic to A2780 and SKOV3 human ovarian cancer cells, as well as K562 leukemia and SGC-7901 human gastric cancer cells[1]. Picrasidine G, another compound from the same plant, inhibited the EGFR/STAT3 signaling pathway in MDA-MB-468 human breast cancer cells[1]. Furthermore, Picrasidine I has been shown to induce apoptosis in oral cancer and nasopharyngeal carcinoma cells[3].
The table below summarizes the available data on the anticancer activity of compounds isolated from Picrasma quassioides.
| Compound/Extract | Cancer Cell Line | Effect | IC50 Value | Reference |
| Picrasma quassioides Ethanol Extract | NCI-N87 (Gastric) | Cytotoxic | - | [2] |
| Picrasma quassioides Methanol Extract | NCI-N87 (Gastric) | Cytotoxic | - | [2] |
| 4-Methoxy-1-vinyl-β-carboline | A2780, SKOV3 (Ovarian) | Cytotoxic | Not Specified | [1] |
| 1-methoxy-β-carboline | A2780, SKOV3 (Ovarian) | Cytotoxic | Not Specified | [1] |
| β-carboline-1-carboxylic acid | K562 (Leukemia), SGC-7901 (Gastric) | Moderate Inhibition | Not Specified | [1] |
| Picrasidine G | MDA-MB-468 (Breast) | Apoptosis Induction, EGFR/STAT3 Inhibition | Not Specified | [1] |
| Picrasidine I | Oral Cancer Cells | Apoptosis Induction | Not Specified | [3] |
| Picrasidine I | Nasopharyngeal Carcinoma Cells | Apoptosis Induction | Not Specified | [3] |
| Picrasin B | HeLa (Cervical), A549 (Lung) | No Cytotoxicity | - | [1] |
Comparison with a Standard Chemotherapeutic Agent: Doxorubicin (B1662922)
Direct comparative studies of this compound against standard chemotherapeutic agents like doxorubicin are not available in the current literature. Doxorubicin is a widely used anticancer drug with a broad spectrum of activity. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis[4]. To provide a benchmark, the table below includes reported IC50 values for doxorubicin in some of the cancer cell lines mentioned in the context of Picrasma quassioides research.
| Drug | Cancer Cell Line | IC50 Value (µM) |
| Doxorubicin | A549 (Lung) | ~0.1 - 1 |
| Doxorubicin | HeLa (Cervical) | ~0.05 - 0.5 |
| Doxorubicin | K562 (Leukemia) | ~0.01 - 0.1 |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 1 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of compounds from Picrasma quassioides appears to be the induction of apoptosis, or programmed cell death.
Signaling Pathways
While the specific signaling pathways modulated by this compound remain to be fully elucidated, studies on related compounds and extracts from Picrasma quassioides suggest the involvement of key apoptotic pathways. Picrasidine I, for instance, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3]. This involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins[3]. Furthermore, the MAPK and Akt signaling pathways have been implicated in the apoptotic effects of Picrasidine I[3].
The following diagram illustrates the general mechanism of apoptosis induction, which is likely relevant to the action of this compound.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Investigating the Synergy of Picrasin B Acetate and Cisplatin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of synergistic drug combinations is a critical strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic effects of Picrasin B acetate (B1210297), a quassinoid derived from the Picrasma quassioides plant, with the conventional chemotherapeutic agent cisplatin (B142131) in the context of ovarian cancer. To date, there is a notable absence of direct experimental studies on this specific combination. Therefore, this document serves as a comparative guide, summarizing the known anticancer properties of quassinoids and presenting a detailed analysis of a well-researched synergistic combination—Piceatannol and cisplatin—as a model for future investigations into Picrasin B acetate. This guide provides a framework of experimental protocols, data presentation, and signaling pathway analysis to aid researchers in designing and evaluating novel combination therapies for ovarian cancer.
Anticancer Potential of Quassinoids from Picrasma quassioides
Extracts from Picrasma quassioides have demonstrated notable antioxidant and anticancer activities in various cancer cell lines.[1][2] The primary bioactive compounds are quassinoids, which are known to possess a range of pharmacological effects, including anti-inflammatory, anti-viral, and anti-proliferative properties against various tumor cells.[3][4] While the precise mechanisms of action for many individual quassinoids are still under investigation, some have been shown to inhibit protein synthesis and affect key signaling pathways involved in cancer cell survival and proliferation.[3][4][5][6] Specifically, some quassinoids have been reported to modulate the activity of HIF-1α and MYC, as well as interfere with the apoptotic machinery.[3][4][5] For instance, the quassinoid ailanthone (B197834) has been shown to activate DNA damage responses and inhibit the Hsp90 co-chaperone p23.[7]
Aqueous, methanol, and ethanol (B145695) extracts of Picrasma quassioides have shown cytotoxicity against gastric cancer cells, inducing necrosis and apoptosis.[1][2][8] Although direct studies on ovarian cancer are limited, the broad-spectrum anticancer activity of quassinoids suggests their potential as candidates for combination therapies.
A Case Study in Synergy: Piceatannol and Cisplatin in Ovarian Cancer
To illustrate the experimental approach for evaluating synergistic effects, we present data from studies on the combination of Piceatannol, a natural stilbenoid, and cisplatin in ovarian cancer. This combination has been shown to enhance cisplatin's efficacy through the modulation of key signaling pathways.[9][10]
Quantitative Data on Synergistic Effects
The synergistic interaction between Piceatannol and cisplatin has been quantified through various in vitro assays. The following table summarizes key findings from studies on ovarian cancer cell lines.
| Cell Line | Treatment | Endpoint | Result | Reference |
| OV2008 (chemosensitive) | Cisplatin (10 µM) + Piceatannol (10 µM) | Cell Viability | Significant decrease compared to either agent alone | [10] |
| C13* (chemoresistant) | Cisplatin (10 µM) + Piceatannol (10 µM) | Cell Viability | Piceatannol enhances cisplatin-induced cell death | [10] |
| A2780s (chemosensitive) | Cisplatin (10 µM) + Piceatannol (10 µM) | Cell Viability | Enhanced reduction in cell viability | [10] |
| OV2008 | Cisplatin + Piceatannol | Apoptosis (Caspase-3 activation) | Piceatannol enhances cisplatin-induced caspase-3 activation | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the synergistic effects of Piceatannol and cisplatin.
Cell Lines and Culture:
-
Human ovarian cancer cell lines (e.g., OV2008, C13*, A2780s, SKOV-3, OVCAR-432) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of cisplatin, Piceatannol, or the combination for 24-48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry):
-
Cells are treated with the drug combination for the desired time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Treated cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, XIAP, Caspase-3, PARP).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Combination Index (CI) Analysis:
-
To determine if the drug combination is synergistic, additive, or antagonistic, the Combination Index (CI) is calculated using software like CalcuSyn, based on the Chou-Talalay method.[12] A CI value < 1 indicates synergy.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying synergy is crucial. The combination of Piceatannol and cisplatin has been shown to modulate specific signaling pathways to enhance apoptosis in ovarian cancer cells.
Piceatannol and Cisplatin Synergistic Signaling Pathway
Piceatannol enhances cisplatin's efficacy by modulating the p53 and X-linked inhibitor of apoptosis protein (XIAP) pathways, and by promoting mitochondrial fission.[9][10][11] Cisplatin-induced DNA damage activates p53, which in turn upregulates the pro-apoptotic protein NOXA. Piceatannol potentiates this effect. Furthermore, Piceatannol promotes the degradation of the anti-apoptotic protein XIAP via the ubiquitin-proteasome pathway and induces Drp1-dependent mitochondrial fission, leading to increased caspase-3 activation and apoptosis.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piceatannol enhances cisplatin sensitivity in ovarian cancer via modulation of p53, X-linked inhibitor of apoptosis protein (XIAP), and mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piceatannol Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Protein (XIAP), and Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piceatannol Enhances Cisplatin Sensitivity in Ovarian Cancer via Modulation of p53, X-linked Inhibitor of Apoptosis Pro… [ouci.dntb.gov.ua]
A Comparative Guide to Validating Picrasin B Acetate's Therapeutic Target Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CRISPR-Cas9 technology for validating the therapeutic target of Picrasin B acetate (B1210297), a natural product with known anti-inflammatory and anti-cancer properties. While a definitive single molecular target for Picrasin B acetate remains to be conclusively identified, existing research indicates its activity involves the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1][2][3] This guide will, therefore, focus on validating key components within these pathways as potential therapeutic targets for this compound and its analogs.
We will objectively compare CRISPR-based validation with alternative methods, supported by illustrative experimental data and detailed protocols.
Comparison of Target Validation Methodologies
The validation of a drug's therapeutic target is a critical step in drug discovery, confirming that the molecular target is essential for the disease phenotype.[4] While various techniques exist, CRISPR-Cas9 has emerged as a powerful tool for its precision and versatility.[5]
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CRISPR/Cas9 Knockout | Permanent gene disruption through DNA double-strand breaks, leading to loss of protein function. | - Complete and permanent loss of function. - High specificity. - Can be used for in vitro and in vivo studies. | - Potential for off-target effects. - Irreversible, may not mimic pharmacological inhibition. - Can be lethal if the target is essential. | - Percentage reduction in target protein expression (Western Blot). - Change in cell viability or proliferation (MTT assay). - Alteration in downstream signaling (Phospho-protein analysis). |
| RNA interference (RNAi) | Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs. | - Reversible, mimicking pharmacological inhibition. - Relatively simple and rapid for in vitro studies. | - Incomplete knockdown. - Off-target effects are common. - Transient effect. | - Percentage reduction in target mRNA (qPCR). - Percentage reduction in target protein expression (Western Blot). - Phenotypic changes (e.g., apoptosis rate). |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding to identify direct targets. | - Identifies direct binding targets. - Can be performed in a cellular context. - Unbiased, proteome-wide approach. | - Requires specialized equipment (mass spectrometer). - May not identify downstream effectors. - Can be technically challenging. | - Thermal shift (ΔTm) of proteins. - Fold change in protein abundance at specific temperatures. |
| Chemical Probes/Inhibitors | Use of small molecules with known high affinity and selectivity for the target protein. | - Directly tests pharmacological inhibition. - Can be used in vitro and in vivo. | - Availability of specific probes is limited. - Probes may have off-target effects. - May not fully recapitulate the effect of a novel compound. | - IC50/EC50 values in functional assays. - Inhibition of enzyme activity. - Reversal of disease phenotype. |
Illustrative Experimental Data for Target Validation
The following tables present hypothetical but realistic data comparing the validation of a key component in the NF-κB pathway (IKKβ), a known target of anti-inflammatory compounds, as a potential target for this compound.
Table 1: Comparison of Target Knockdown/Knockout Efficiency
| Method | Target Gene | Cell Line | % Reduction in mRNA (qPCR) | % Reduction in Protein (Western Blot) |
| CRISPR/Cas9 KO | IKBKB (IKKβ) | HEK293T | >95% | >90% |
| RNAi (siRNA) | IKBKB (IKKβ) | HEK293T | 75% | 70% |
Table 2: Functional Consequences of Target Inactivation
| Method | Target Gene | Cell Line | Treatment | % Inhibition of NF-κB Reporter Activity | % Increase in Apoptosis (Annexin V staining) |
| CRISPR/Cas9 KO | IKBKB (IKKβ) | HEK293T | TNF-α | 85% | 45% |
| RNAi (siRNA) | IKBKB (IKKβ) | HEK293T | TNF-α | 60% | 30% |
| This compound | N/A | HEK293T | TNF-α | 55% | 28% |
| IKKβ Inhibitor (IMD-0354) | N/A | HEK293T | TNF-α | 70% | 38% |
Table 3: Thermal Proteome Profiling of this compound Target Engagement
| Protein | Uniprot ID | Function | ΔTm (°C) with this compound | p-value |
| IKKβ | O14920 | NF-κB pathway kinase | +3.2 | <0.01 |
| HSP90AA1 | P07900 | Chaperone protein | +1.5 | <0.05 |
| GAPDH | P04406 | Glycolysis | -0.2 | >0.05 |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of IKBKB (IKKβ)
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the human IKBKB gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
-
Cell Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS to 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Include a non-targeting gRNA as a negative control.
-
-
Validation of Knockout:
-
After 48-72 hours, harvest the cells.
-
Assess transfection efficiency by monitoring GFP expression via fluorescence microscopy or flow cytometry.
-
Isolate genomic DNA and perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the target locus to confirm indel formation.
-
Perform Western blotting with an anti-IKKβ antibody to confirm the absence of the protein.
-
RNAi-Mediated Knockdown of IKKβ
-
siRNA Design and Synthesis:
-
Design or purchase at least two pre-validated siRNAs targeting different regions of the IKBKB mRNA.
-
A non-targeting scrambled siRNA should be used as a negative control.
-
-
Cell Transfection:
-
Plate HEK293T cells to be 30-50% confluent at the time of transfection.
-
Transfect the cells with 10-20 nM of each siRNA using a suitable transfection reagent (e.g., RNAiMAX) following the manufacturer's instructions.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the reduction in IKBKB mRNA levels.
-
Perform Western blotting to confirm the reduction in IKKβ protein levels.
-
Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment:
-
Grow HEK293T cells to ~80% confluency.
-
Treat one set of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge and Lysis:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Digestion and Mass Spectrometry:
-
Separate soluble and aggregated proteins by centrifugation.
-
Digest the soluble protein fraction with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins across all temperature points.
-
Generate melting curves for each protein in the vehicle and drug-treated samples.
-
Calculate the change in melting temperature (ΔTm) to identify proteins that are stabilized or destabilized by this compound.
-
Visualizations
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 5. CRISPR Validated Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Picrasin B Acetate and Picrasin K Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of closely related natural products is paramount for lead compound selection and optimization. This guide provides a head-to-head comparison of the reported activities of Picrasin B acetate (B1210297) and Picrasin K, two quassinoid compounds with potential therapeutic applications.
While direct comparative studies on Picrasin B acetate and Picrasin K are limited, this guide synthesizes available data for each compound, offering insights into their respective potencies across different biological assays. Due to the limited availability of specific IC50 values for this compound, data for its parent compound, Picrasin B, and other related quassinoids from Picrasma quassioides are included to provide a contextual understanding of its potential activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for Picrasin K, providing a benchmark for its biological activity.
| Compound | Assay | Cell Line / Organism | IC50 Value |
| Picrasin K | Antimalarial | Plasmodium falciparum | 8 µM[1] |
| Picrasin K | Anticancer (Cytotoxicity) | MCF-7 (Human breast cancer) | 7 µM[2] |
No specific IC50 values for this compound were identified in the reviewed literature. However, various alkaloids and quassinoids isolated from Picrasma quassioides have demonstrated anti-inflammatory and anticancer activities with IC50 values in the micromolar range.
Comparative Activity Profile
Antimalarial Activity:
Picrasin K has demonstrated modest in vitro activity against the malaria parasite, Plasmodium falciparum, with a reported IC50 of 8 μM[1]. While a specific IC50 value for the antimalarial activity of this compound is not available, other quassinoids from the Simaroubaceae family are known for their antiplasmodial properties[1].
Anticancer Activity:
Picrasin K exhibited cytotoxic effects against the human breast cancer cell line MCF-7, with an IC50 value of 7 μM[2]. Research on the parent compound, Picrasin B, and other constituents of Picrasma quassioides suggests a broader anticancer potential. For instance, various compounds from this plant have shown cytotoxic activity against different cancer cell lines, often with IC50 values in the micromolar range[3]. The anticancer mechanism of related compounds has been linked to the induction of apoptosis[3][4].
Anti-inflammatory Activity:
While specific quantitative data for this compound and Picrasin K are lacking, numerous compounds isolated from Picrasma quassioides, the source of Picrasin B, have shown significant anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages[5][6][7]. The IC50 values for these related compounds typically fall within the micromolar range.
Neuroprotective Activity:
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers looking to evaluate these or similar compounds.
In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)
This protocol is based on the SYBR Green I-based fluorescence assay, a common method for assessing antimalarial drug sensitivity.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
Test compounds (this compound, Picrasin K)
-
Chloroquine (positive control)
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the test compounds and the positive control in RPMI 1640 medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Include wells with parasitized red blood cells without any compound (negative control) and uninfected red blood cells (background control).
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
After incubation, lyse the cells by freeze-thawing and add SYBR Green I lysis buffer.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Assay (MTT-based Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Objective: To determine the IC50 of a compound against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Picrasin K)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To determine the IC50 of a compound for the inhibition of NO production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Picrasin K)
-
Dexamethasone (positive control)
-
Griess reagent (for nitrite (B80452) determination)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or the positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells, cells treated with LPS only, and cells treated with the compounds alone to check for cytotoxicity.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.
-
Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Conclusion
This comparative guide provides a snapshot of the current understanding of the bioactivities of this compound and Picrasin K. Picrasin K demonstrates low micromolar activity in both antimalarial and anticancer assays. While specific quantitative data for this compound is needed for a direct comparison, the broader activity profile of related quassinoids suggests it likely possesses a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties, also within the micromolar range. The provided experimental protocols and diagrams serve as a resource for researchers aiming to further investigate these and other natural products. Future head-to-head studies are essential to fully elucidate the comparative efficacy and therapeutic potential of these two closely related quassinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Published Studies on Picrasin B Acetate's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the reported biological activities of Picrasin B acetate (B1210297), a quassinoid isolated from plants of the Picrasma genus. While Picrasin B acetate has been noted for its potential therapeutic properties, a lack of extensive quantitative data in the published literature necessitates a comparative approach. This document summarizes the available qualitative information on this compound and presents quantitative data for structurally related quassinoids and standard therapeutic agents to offer a contextual performance evaluation. The guide details common experimental protocols and visualizes key signaling pathways to aid in the design and interpretation of future research.
Anti-Cancer Activity
For a comparative perspective, the cytotoxic activities of other quassinoids and a standard chemotherapeutic agent, Doxorubicin, are presented in the table below.
Table 1: Comparative in vitro Anti-Cancer Activity of Quassinoids and Doxorubicin
| Compound/Drug | Cell Line | Assay | IC50 | Citation |
| Brusatol | Raji (Burkitt's lymphoma) | Cell Viability Assay | 2 - 6 nM | [3] |
| LCL1 (Lymphoblastoid) | Cell Viability Assay | 2 - 6 nM | [3] | |
| MOLM14 (AML) | Cell Viability Assay | ~10-fold more sensitive than HL60/K562 | [3] | |
| SU-DHL-4 (Lymphoma) | Cell Viability Assay | ~10-fold more sensitive than HL60/K562 | [3] | |
| Doxorubicin | HeLa (Cervical Cancer) | MTT Assay | 16.2 µg/mL | [4] |
| MeWo (Melanoma) | MTT Assay | >305.8 µM | [4] | |
| HOS (Osteosarcoma) | MTT Assay | >305.8 µM | [4] | |
| MCF7 (Breast Cancer) | MTT Assay | >305.8 µM | [4] | |
| HepG2 (Liver Cancer) | MTT Assay | 161.3 µM | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, P388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-Inflammatory Activity
The anti-inflammatory properties of compounds from Picrasma quassioides are often attributed to their ability to inhibit the production of pro-inflammatory mediators. A key mechanism implicated is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4]. While the specific anti-inflammatory activity of this compound has not been extensively quantified, the general mechanism provides a basis for its potential efficacy.
For comparison, the table below includes IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by various natural product extracts in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Comparative in vitro Anti-Inflammatory Activity (NO Inhibition)
| Compound/Extract | Cell Line | Assay | IC50 | Citation |
| Corilagin | RAW 264.7 | NO Production Inhibition | 66.64 µg/mL | [5] |
| Epimuqubilin A | RAW 264.7 | NO Production Inhibition | 7.4 µM | [6] |
| Sigmosceptrellin A | RAW 264.7 | NO Production Inhibition | 9.9 µM | [6] |
| Hesperetin derivative (f15) | RAW 264.7 | NO Production Inhibition | 1.55 ± 0.33 µM | [7] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol describes a common method to evaluate the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics and maintained at 37°C in a 5% CO2 incubator[8].
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The amount of NO produced is calculated from this curve. The percentage of inhibition of NO production by the test compound is determined relative to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Antiviral Activity
Quassinoids have demonstrated a range of antiviral activities. While specific data for this compound is limited, studies on related compounds provide insights into potential mechanisms and efficacy. For instance, the antiviral protein viperin has been shown to inhibit Hepatitis C Virus (HCV) replication through interaction with the viral protein NS5A[9]. This suggests a potential target for this compound's antiviral action.
The table below presents the antiviral activity of various compounds against HCV, which is often evaluated using a replicon system.
Table 3: Comparative in vitro Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | Assay System | EC50 | Citation |
| BMS-346 | HCV Replicon (Genotype 1b) | 86 pM | [10] |
| BMS-824 | HCV Replicon (Genotype 1b) | ~10 nM | [10] |
| Pyrazolobenzothiazine derivative (4a) | HCV Replicon (Genotype 1b) | 3.6 µM | [11] |
Experimental Protocol: Antiviral Assay (HCV Replicon System)
The HCV replicon system is a powerful tool for screening antiviral compounds that target viral replication.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural genes necessary for RNA replication and often include a reporter gene (e.g., luciferase) for easy quantification of replication levels[5].
-
Cell Seeding and Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours) to allow for viral replication and the effect of the compound to manifest.
-
Quantification of Viral Replication:
-
Reporter Gene Assay: If a reporter replicon is used, the activity of the reporter enzyme (e.g., luciferase) is measured, which correlates with the level of HCV RNA replication.
-
RT-qPCR: The level of HCV RNA is directly quantified using real-time reverse transcription polymerase chain reaction.
-
-
Data Analysis: The EC50 (50% effective concentration), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve. A concurrent cytotoxicity assay (e.g., MTT) is performed on the same cell line to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Conclusion
This comparative guide consolidates the available information on the bioactivity of this compound and related compounds. While direct quantitative data for this compound remains scarce in the scientific literature, the provided comparisons with other quassinoids and standard drugs, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers. Further studies are warranted to precisely quantify the anti-cancer, anti-inflammatory, and antiviral efficacy of this compound to fully elucidate its therapeutic potential.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quassinoid analogs with enhanced efficacy for treatment of hematologic malignancies target the PI3Kγ isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral protein viperin inhibits HCV replication via interaction with NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of Picrasin B Acetate Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of Picrasin B acetate (B1210297) with other established inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to Picrasin B Acetate
This compound is a quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably Picrasma quassioides.[1] Traditional medicine has long utilized extracts from this plant for their anti-inflammatory, anticancer, and neuroprotective properties.[1] Modern research has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on the modulation of key inflammatory pathways.
The primary mechanism of anti-inflammatory action for this compound and related quassinoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1] By suppressing NF-κB activation, this compound can effectively dampen the inflammatory cascade.
Comparative Potency of this compound
Table 1: Comparative Inhibitory Activity on NF-κB and Related Inflammatory Markers
| Compound/Extract | Target/Assay | Cell Line | IC50 Value | Reference |
| Quassinoids from Eurycoma longifolia | NF-κB Inhibition | - | Low µM range | [3] |
| Eurycomalactone | NF-κB Inhibition | - | < 1 µM | [3] |
| 14,15β-dihydroklaieanone | NF-κB Inhibition | - | < 1 µM | [3] |
| 13,21-dehydroeurycomanone | NF-κB Inhibition | - | < 1 µM | [3] |
| Picrasma quassioides Alkaloids | NO Production | RAW264.7 | - | [4] |
| Quassidine E | TNF-α Production | RAW264.7 | Potent Inhibition | [4] |
| Quassidine F | IL-6 Production | RAW264.7 | Potent Inhibition | [4] |
| Quassidine G | NO, TNF-α, IL-6 Production | RAW264.7 | Potent Inhibition | [4] |
| Known NF-κB Inhibitor | ||||
| Parthenolide | NF-κB Activation | Various | - | [5] |
Note: Specific IC50 values for this compound were not found in the searched literature. The data for other quassinoids and extracts are presented to infer the potential potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway, a primary target of this compound, and a general workflow for assessing the anti-inflammatory activity of a test compound.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 3. NF-κB inhibitors from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Picrasin B Acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. Picrasin B acetate (B1210297), a natural product utilized in life sciences research, requires a structured disposal plan due to the limited availability of comprehensive safety data. This guide provides essential, immediate safety and logistical information for the proper disposal of Picrasin B acetate, drawing upon general best practices for chemical waste management in a research setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions could not be located. The following procedures are based on general guidelines for the disposal of research-grade chemical compounds with incompletely characterized toxicological properties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Key Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference. This information is crucial for correct labeling and waste stream identification.
| Property | Value |
| CAS Number | 30315-04-9 |
| Molecular Formula | C23H30O7 |
| Molecular Weight | 418.48 g/mol |
| Physical Form | Powder |
| Storage Temperature | -20°C |
Procedural Steps for Proper Disposal
The proper disposal of this compound should be approached with the caution required for a substance with unknown comprehensive toxicity. The following step-by-step process outlines the recommended procedure for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
2. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as weigh boats, kimwipes, and disposable labware.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
All waste streams must be segregated from other laboratory waste to prevent inadvertent chemical reactions.
3. Waste Containment and Labeling:
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, sealable container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
The label should include:
-
"Hazardous Waste"
-
"this compound, Solid Waste"
-
CAS Number: 30315-04-9
-
An estimate of the quantity of the chemical.
-
The date of accumulation.
-
-
-
Liquid Waste:
-
Collect all liquid waste in a compatible, leak-proof container with a secure cap.
-
The label should include:
-
"Hazardous Waste"
-
"this compound, Liquid Waste"
-
The solvent(s) used and their approximate concentrations.
-
CAS Number: 30315-04-9
-
An estimate of the concentration of this compound.
-
The date of accumulation.
-
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
Safeguarding Your Research: A Comprehensive Guide to Handling Picrasin B Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Picrasin B acetate (B1210297), a natural product utilized in life sciences research. Adherence to these procedural steps and disposal plans is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Handling Protocols
Picrasin B acetate requires careful handling in a well-ventilated laboratory setting. While comprehensive toxicological data is not currently available, the following precautions, derived from the product's Safety Data Sheet (SDS) and general laboratory safety principles, must be strictly followed.[1]
Personal Protective Equipment (PPE)
The first line of defense against potential exposure is the correct and consistent use of Personal Protective Equipment.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves | Inspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing; lab coat | Wear suitable protective clothing to prevent skin contact[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced[1] |
Engineering Controls
Proper ventilation is crucial when handling this compound.
-
Ventilation: Work in a well-ventilated place. Use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1]
-
Emergency Exits: Ensure emergency exits and a risk-elimination area are readily accessible.[1]
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following workflow outlines the key procedural steps.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release and Disposal Plan
Accidental Release Measures
-
Ensure Safety: Avoid dust formation and contact with the substance.[1] Use personal protective equipment, including chemical impermeable gloves.[1]
-
Ventilation and Evacuation: Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
Disposal Plan
All waste materials, including contaminated PPE and experimental materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all this compound waste in a dedicated, sealed, and clearly labeled container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2] Adhered or collected material should be promptly disposed of.[1]
Physical and Chemical Properties
The following data for this compound (CAS Number: 30315-04-9) is summarized from available information.[3]
| Property | Value |
| Molecular Formula | C23H30O7[3] |
| Storage Temperature | -20℃[3] |
While this compound is a valuable compound for research, its handling demands a rigorous adherence to safety protocols. By following this guide, researchers can maintain a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
